Technical Documentation Center

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
  • CAS: 34392-57-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Executive Summary & Introduction In modern drug discovery, the strategic incorporation of nitrogen-rich heterocycles is paramount for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 2-(1-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

In modern drug discovery, the strategic incorporation of nitrogen-rich heterocycles is paramount for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS: 34392-57-9) serves as a critical bifunctional building block 1[1]. Comprising a polar, electron-deficient 1,2,4-triazole ring and a flexible, basic ethylamine side chain, this molecule is frequently utilized as a histamine bioisostere and a precursor in the synthesis of potent therapeutics, including antimalarial agents targeting dihydroorotate dehydrogenase (DHODH) 2[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we dissect the causality behind its physicochemical behavior, map its acid-base equilibria, and provide field-proven, self-validating protocols for its analytical characterization.

Core Physicochemical Properties

Understanding the molecular descriptors of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is essential for predicting its behavior in biological matrices and synthetic reactions. The N-methylation at the 1-position of the triazole ring breaks the tautomeric symmetry typical of unsubstituted 1H-1,2,4-triazoles. This structural modification locks the ring into a defined electronic state, slightly increasing lipophilicity while reducing the hydrogen bond donor (HBD) count 3[3].

Table 1: Summary of Physicochemical Descriptors

PropertyValueCausality / Implications
Chemical Name 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamineStandard IUPAC nomenclature 4[4].
CAS Number 34392-57-9Unique registry identifier 5[5].
Molecular Formula C5H10N4Indicates a high nitrogen-to-carbon ratio 3[3].
Molecular Weight 126.16 g/mol Low MW makes it an ideal fragment for lead optimization 3[3].
Calculated LogP (cLogP) -0.4 to -0.1The polar triazole and amine confer hydrophilicity, ensuring high aqueous solubility.
Hydrogen Bond Donors (HBD) 2Located exclusively on the primary amine (-NH2). The N-methyl group removes the triazole NH donor.
Hydrogen Bond Acceptors (HBA) 3The N2 and N4 of the triazole ring, plus the primary amine nitrogen.

Mechanistic Insights: Acid-Base Equilibria and Solvation

The physicochemical behavior of this compound is governed by its two distinct ionizable centers, which dictate its solubility and target-binding thermodynamics:

  • The Primary Amine (Aliphatic): This center is highly basic (pKa ~9.5 - 10.0). At physiological pH (7.4), the amine is almost exclusively protonated. This cationic state drives its high aqueous solubility and enables critical electrostatic salt-bridge interactions with target proteins (e.g., aspartate or glutamate residues in receptor binding pockets).

  • The 1,2,4-Triazole Ring: The introduction of the N-methyl group at position 1 withdraws electron density via inductive effects, rendering the remaining ring nitrogens (N2, N4) very weakly basic (pKa ~2.0 - 2.5). Consequently, the heterocyclic ring remains neutral under physiological conditions, acting primarily as a hydrogen bond acceptor and a dipole-aligning moiety.

Protonation A Diprotonated Species (pH < 2.5) Amine (+), Triazole (+) B Monoprotonated Species (pH 2.5 - 9.5) Amine (+), Triazole (0) A->B -H+ (pKa1 ~2.5) B->A +H+ C Neutral Species (pH > 9.5) Amine (0), Triazole (0) B->C -H+ (pKa2 ~9.5) C->B +H+

pH-dependent protonation states of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

Experimental Protocols: Analytical Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives or artifacts during the characterization of CAS 34392-57-9.

Protocol A: LC-MS/MS Purity and Stability Assessment

Rationale: The highly polar nature of this primary amine requires specialized chromatographic retention strategies. Standard C18 reversed-phase columns will result in poor retention (early elution in the void volume), leading to ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention and separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate.

    • Self-Validation Check: Concurrently prepare a blank solvent vial to subtract background noise and rule out system carryover.

  • Column Selection: Equip the LC system with a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Configuration:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Phase B: 10 mM Ammonium Formate in Acetonitrile.

  • Gradient Elution: Start at 95% B, hold for 1 min, then ramp to 50% B over 5 mins.

    • Causality: High organic starting conditions force the polar analyte to partition into the water-enriched layer immobilized on the stationary phase, ensuring adequate retention (k' > 2).

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]+ parent ion at m/z 127.1.

Protocol B: Potentiometric Titration for pKa Determination

Rationale: Accurate empirical pKa determination is critical for predicting LogD and gastrointestinal absorption.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Solution: Dissolve 10 mg of the analyte in 20 mL of a 0.15 M KCl solution.

    • Causality: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration process.

  • Titration: Titrate with standardized 0.1 M NaOH (if starting from the hydrochloride salt) under a continuous nitrogen blanket.

    • Self-Validation Check: The nitrogen blanket is mandatory to prevent atmospheric CO2 from dissolving into the aqueous matrix and forming carbonic acid, which would artificially skew the basic pKa measurement.

  • Data Processing: Calculate the first derivative of the titration curve (dpH/dV) to precisely identify inflection points corresponding to the pKa values.

Workflow N1 Sample Preparation (Analyte + Internal Std) N2 HILIC LC-MS/MS (Purity & Mass Confirmation) N1->N2 Aliquot 1 N3 Potentiometric Titration (0.15M KCl, N2 Blanket) N1->N3 Aliquot 2 N4 Data Acquisition & Processing (First Derivative & Mass Spectra) N2->N4 MS/UV Data N3->N4 Titration Curve N5 Validated Physicochemical Profile (pKa, LogD, Purity) N4->N5 Synthesized Output

Self-validating analytical workflow for the characterization of 34392-57-9.

Synthetic Utility and Workflow Integration

In medicinal chemistry, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is primarily utilized as a potent nucleophile. The unhindered primary amine readily undergoes:

  • Amide Coupling: Reacting with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide bonds. This specific transformation was notably employed in the synthesis of pyrrole-based DHODH inhibitors for antimalarial applications, yielding compounds with excellent in vivo efficacy 2[2].

  • Reductive Amination: Reacting with aldehydes or ketones to form secondary or tertiary amines, allowing for the rapid exploration of chemical space around the triazole core.

The robust physicochemical profile of this compound—specifically its high solubility, predictable protonation, and lack of steric hindrance around the amine—makes it an exceptionally reliable building block for high-throughput synthesis arrays.

References

  • 2-(1-methyl-1H-[1,2,4]triazol-3-yl)
  • Source: nih.gov (PMC)
  • 1384427-54-6 | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)
  • Source: aablocks.
  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)

Sources

Exploratory

The Biological Activity and Therapeutic Potential of 1-Methyl-1H-1,2,4-Triazole Derivatives: A Technical Whitepaper

Introduction & Structural Rationale In the realm of medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a highly privileged scaffold due to its broad spectrum of biological activities. However, the native 1,2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the realm of medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a highly privileged scaffold due to its broad spectrum of biological activities. However, the native 1,2,4-triazole core exhibits prototropic tautomerism, existing in a dynamic equilibrium between its 1H, 2H, and 4H forms[1]. This dynamic shifting not only complicates synthetic pathways by generating alkylated tautomeric by-products but also leads to unpredictable binding affinities at biological targets[2].

By employing regioselective N-methylation to yield 1-methyl-1H-1,2,4-triazole , researchers effectively lock the molecule into a single, stable tautomer[2]. This structural modification significantly alters the molecule's dipole moment and enhances its lipophilicity, a critical parameter that improves the compound's ability to cross phospholipid bilayers in both microbial and mammalian cells[2]. Consequently, 1-methyl-1H-1,2,4-triazole derivatives exhibit enhanced pharmacokinetic profiles and precise, target-specific biological activities.

Pharmacological Spectrum and Mechanisms of Action

Antimicrobial and Antifungal Efficacy

The 1,2,4-triazole nucleus is a foundational element in antifungal therapy. Its primary mechanism of action involves functioning as a steroid demethylation inhibitor[3]. These derivatives competitively bind to the heme iron of sterol 14α-demethylase (CYP51), preventing the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol disrupts fungal cell wall synthesis and membrane integrity, ultimately leading to cell death[3].

Furthermore, novel quaternary ammonium derivatives incorporating the 1-methyl-1H-1,2,4-triazole moiety have demonstrated potent antibacterial activity. Specific derivatives have shown up to a 32-fold increase in efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin[4].

Pathway Lanosterol Lanosterol (Substrate) CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Biosynthesis Triazole 1-Methyl-1H-1,2,4-Triazole Derivative Triazole->CYP51 Competitive Inhibition (Heme Binding) CellDeath Fungal Cell Death (Membrane Disruption) Ergosterol->CellDeath Depletion

Mechanism of CYP51 inhibition by 1-methyl-1H-1,2,4-triazole derivatives.

Anticancer and Antitumor Properties

1-methyl-1H-1,2,4-triazole derivatives are increasingly utilized as ligands in metal coordination complexes to target aggressive malignancies. Because the 1-methyl substitution prevents tautomeric shifts, these ligands form highly stable, predictable coordination geometries with transition metals. For instance, cadmium complexes utilizing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole ligands have shown remarkable cytotoxicity and high selectivity indices against Triple-Negative Breast Cancer (TNBC) MDA-MB-468 cell lines[5].

Neuroprotective and Anticonvulsant Potential

Derivatives of 1-methyl-1H-1,2,4-triazole, such as 5-substituted-1-methyl-1H-1,2,4-triazole-3-yl methanesulfonates, have demonstrated significant anti-acetylcholinesterase activity, positioning them as viable candidates for managing neurodegenerative disorders like Alzheimer's disease[6]. Additionally, related triazole derivatives effectively interact with GABA-A receptors, outperforming standard anticonvulsants like phenytoin in in vivo models[7].

Quantitative Biological Efficacy

The table below summarizes the comparative biological efficacy of various 1-methyl-1H-1,2,4-triazole derivatives across different therapeutic domains.

Compound Class / DerivativeTarget Organism / Cell LinePrimary Biological ActivityKey Metric / ResultReference
Quaternary Ammonium 1-Methyl-1H-1,2,4-TriazoleMRSA1 (Gram-positive bacteria)AntibacterialMIC = 8 μg/mL (32-fold > Vancomycin)[4]
Cadmium-Triazole Complex [Cd(LM)2Cl2]MDA-MB-468 (TNBC)Anticancer / CytotoxicHigh Selectivity Index vs. PBMCs[5]
5-Substituted-1-methyl-1H-1,2,4-triazoleAcetylcholinesteraseEnzyme Inhibition48.55% inhibition at 0.1 mM[6]
1,2,4-Triazole-Norfloxacin HybridsGram-negative & positiveBroad-spectrum AntimicrobialSuperior efficacy to standard antibiotics[7]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols integrate causality-driven steps and internal validation mechanisms.

Workflow Synth 1. N-Methylation (KOH, CH3I) Char 2. Characterization (NMR, XRD) Synth->Char Bio 3. Biological Assays (MIC, MTT) Char->Bio Mech 4. Target Validation (Docking, Enz. Assays) Bio->Mech

Experimental workflow for the synthesis and evaluation of 1-methyl-1H-1,2,4-triazoles.

Protocol 1: Regioselective Synthesis of 1-Methyl-1H-1,2,4-Triazole Derivatives

Objective: Synthesize a tautomerically pure 1-methyl-1H-1,2,4-triazole core.

  • Deprotonation: Dissolve the 1,2,4-triazole precursor in a polar aprotic solvent (e.g., DMF). Add a strong alkali, such as potassium hydroxide (KOH), and stir at 0°C.

    • Causality: KOH deprotonates the triazole ring, creating a highly nucleophilic triazolide anion. The low temperature prevents thermal degradation and limits multi-alkylation[2].

  • Nucleophilic Substitution: Slowly introduce methyl iodide (CH₃I) or chloromethane to the reaction mixture.

    • Causality: The methyl electrophile selectively attacks the N1 position due to steric and electronic favorability, locking the 1H tautomer[2].

  • Quenching and Extraction: Quench the reaction with ice water and extract using ethyl acetate.

    • Causality: Ethyl acetate partitions the lipophilic 1-methyl-1H-1,2,4-triazole into the organic layer, leaving inorganic salts in the aqueous phase.

  • Self-Validation: Confirm regioselectivity via ¹H NMR (monitoring the disappearance of the N-H proton and appearance of the N-CH₃ singlet) and single-crystal X-ray diffraction to confirm the definitive tautomeric form in the solid state[1].

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Objective: Evaluate the antibacterial efficacy of synthesized derivatives against MRSA.

  • Inoculum Preparation: Culture MRSA to the log phase and adjust to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Standardizing the bacterial load ensures reproducibility across assays.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 1-methyl-1H-1,2,4-triazole derivative in Mueller-Hinton broth.

    • Causality: This establishes a concentration gradient to precisely identify the lowest inhibitory threshold[4].

  • Incubation & Readout: Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours. Add resazurin dye (0.015%) to each well.

    • Self-Validation: Resazurin acts as a metabolic indicator; viable cells reduce blue resazurin to pink resorufin. This eliminates false positives caused by compound precipitation mimicking bacterial turbidity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT) for Anticancer Screening

Objective: Determine the IC₅₀ of 1-methyl-1H-1,2,4-triazole metal complexes against MDA-MB-468 TNBC cells.

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at 5×10³ cells/well and incubate for 24 hours (37°C, 5% CO₂).

    • Causality: Allows cells to adhere and resume exponential growth before drug exposure[5].

  • Treatment: Treat cells with varying concentrations of the triazole complex for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

    • Causality: Controls validate that cytotoxicity is due to the compound and not solvent toxicity or assay failure.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization and Validation: Dissolve formazan in DMSO and measure absorbance at 570 nm.

    • Self-Validation: Calculate the Selectivity Index (SI) by running a parallel assay on peripheral blood mononuclear cells (PBMCs). An SI > 1 confirms that the cytotoxicity is cancer-specific rather than acting as a generalized cellular poison[5].

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). zsmu.edu.ua. 7

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. globalresearchonline.net. 3

  • A review on methods of synthesis of 1,2,4-triazole derivatives. scispace.com. 8

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate (CN113651762A). google.com. 2

  • Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties. nih.gov. 4

  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. uclouvain.be. 5

  • An In-depth Technical Guide to the Tautomerism of Methyl-1H-1,2,4-triazole-3-carboxylate. benchchem.com. 1

  • Some urea and thiourea derivatives bearing 1,2,4-triazole ring and their antiacetylcholinesterase activities. dergipark.org.tr. 6

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Foreword In the landscape of pharmaceutical sciences and medicinal chemistry, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the fundamental physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical sciences and medicinal chemistry, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the fundamental physicochemical properties that dictate this journey, solubility stands as a critical gatekeeper. It is a property that influences everything from formulation and dosage to bioavailability and ultimately, therapeutic efficacy. This guide is dedicated to a specific molecule of interest: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. While this compound holds potential, a comprehensive understanding of its behavior in various solvent systems is paramount for its successful application.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a holistic and instructive resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings that govern the solubility of this triazole derivative, provide a robust, field-tested experimental protocol for its determination, and discuss the multifaceted factors that can be manipulated to optimize its solubility profile. The narrative that follows is built on a foundation of scientific integrity, aiming to empower the reader with both the "how" and the "why" of solubility science.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine's architecture provides a predictive framework for its behavior in different solvents.

The molecule can be deconstructed into three key functional regions:

  • The 1,2,4-Triazole Ring: This five-membered aromatic heterocycle is rich in nitrogen atoms. These nitrogens, with their lone pairs of electrons, are capable of acting as hydrogen bond acceptors. The aromatic nature of the ring also contributes to its overall polarity. 1,2,4-triazole itself is known to be very soluble in water, highlighting the polar nature of this core structure.[1]

  • The N-Methyl Group: The methyl group attached to one of the ring nitrogens is a nonpolar, hydrophobic substituent. While small, it can slightly reduce the overall aqueous solubility compared to an unsubstituted triazole.

  • The Ethanamine Side Chain: This is a crucial functional group. The primary amine (-NH2) is basic and contains hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the nitrogen lone pair). This side chain significantly enhances the polarity of the molecule and is expected to be a primary driver of its solubility in polar protic solvents. The basicity of the amine means that its protonation state, and therefore its solubility, will be highly dependent on the pH of the medium.

A related compound, (1-methyl-1H-1,2,4-triazol-3-yl)methanamine, has a computed XLogP3 value of -1.1, suggesting a high degree of hydrophilicity.[2] Given the structural similarity, it is reasonable to infer that 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine will also be a highly polar molecule with a preference for polar solvents.

Caption: Key functional groups of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

Based on this structural analysis, we can formulate a hypothesis regarding its solubility profile:

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, where hydrogen bonding interactions can be maximized. The solubility in aqueous media is predicted to be significantly higher at acidic pH due to the protonation of the primary amine to form a more soluble salt.

  • Moderate Solubility: Possible in polar aprotic solvents such as DMSO and DMF, which can act as hydrogen bond acceptors but not donors.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene, where the molecule's polarity and hydrogen bonding capabilities cannot be accommodated.

A Validated Protocol for Experimental Solubility Determination: The Shake-Flask Method

To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is essential. The shake-flask method is a widely recognized gold-standard for determining the thermodynamic equilibrium solubility of a compound.[3] The protocol provided below is a comprehensive, self-validating system designed for accuracy and reliability.

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured by a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound into vials B Add precise volume of solvent A->B C Seal vials securely B->C D Incubate at constant temperature (e.g., 25°C or 37°C) C->D E Agitate continuously (24-48 hours) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter (e.g., 0.22 µm PTFE) G->H I Dilute sample accurately H->I J Analyze by validated method (e.g., HPLC-UV) I->J M Calculate concentration from curve J->M K Prepare calibration standards L Generate calibration curve K->L N Apply dilution factor for final solubility M->N

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. The methodologies detailed herein are designed for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel compounds. This document outlines state-of-the-art protocols for assessing the compound's activity at key biological targets, including the histamine H3 receptor (H3R) and monoamine oxidase (MAO) enzymes. The rationale for selecting these targets is predicated on the structural motifs of the compound, as derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Section 1: Histamine H3 Receptor (H3R) Activity Assessment

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[5] Its constitutive activity makes it a compelling target for inverse agonists in the treatment of various neurological disorders.[6] Given that many heterocyclic compounds, including those with a triazole scaffold, have been identified as H3R ligands, it is a primary target for investigation.

Rationale for H3R Assays

The assessment of a compound's effect on H3R signaling is crucial for understanding its potential therapeutic applications. The following assays are designed to determine the affinity and functional activity of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine at the H3R.

Experimental Workflows

A logical workflow for characterizing a novel compound at the H3R involves a primary binding assay to determine affinity, followed by functional assays to elucidate its efficacy as an agonist, antagonist, or inverse agonist.

H3R_Workflow A Compound of Interest 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine B Radioligand Binding Assay (Determine Affinity, Ki) A->B C Functional Assays B->C D cAMP Accumulation Assay (Measure Functional Activity) C->D E GTPγS Binding Assay (Confirm G-protein coupling) C->E F Data Analysis & Interpretation (Agonist, Antagonist, or Inverse Agonist?) D->F E->F

Caption: General workflow for H3R functional assays.

Protocol 1: Radioligand Binding Assay

This assay determines the affinity of the test compound for the H3R by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membranes: Cell membranes prepared from a cell line stably expressing the human H3R (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-N-α-Methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

  • Non-specific Ligand: (R)-(-)-α-Methylhistamine (for determining non-specific binding).

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes (15 µ g/well ), radioligand, and either the test compound, buffer (for total binding), or non-specific ligand (for non-specific binding).[7]

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of the test compound to modulate the production of cyclic AMP (cAMP), a second messenger whose levels are suppressed by H3R activation.[6]

Materials:

  • Cells: A cell line stably expressing the human H3R.

  • Assay Buffer: As per manufacturer's instructions for the cAMP detection kit.

  • Test Compound: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

  • Forskolin: To stimulate adenylyl cyclase and enhance the signal.[6]

  • cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Culture the cells in a 96- or 384-well plate.

  • Remove the culture medium and add the assay buffer containing the test compound.

  • To assess inverse agonism, incubate the cells with the compound for 15-30 minutes at 37°C.[6]

  • Add forskolin to stimulate cAMP production and incubate for a further 15-30 minutes.[6]

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Analyze the data to determine the EC₅₀ or IC₅₀ of the test compound.

Protocol 3: GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to the H3R by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[6]

Materials:

  • Membranes: Cell membranes from cells expressing the H3R.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[6]

  • Test Compound.

  • Unlabeled GTPγS: For non-specific binding determination.

Procedure:

  • In a 96-well plate, add the cell membranes, assay buffer, and diluted test compounds.

  • Incubate for 15 minutes at 30°C.

  • Add [³⁵S]GTPγS to initiate the binding reaction.[6]

  • Incubate for 30-60 minutes at 30°C.[6]

  • Terminate the reaction and measure the bound radioactivity.

  • Plot the amount of bound GTPγS against the compound concentration to determine the pIC₅₀ and the degree of inhibition of basal signaling.[6]

Data Presentation
AssayParameter MeasuredExpected Outcome for H3R Inverse Agonist
Radioligand BindingKiLow nanomolar to micromolar affinity.
cAMP AccumulationEC₅₀Increase in forskolin-stimulated cAMP levels.
GTPγS BindingIC₅₀Decrease in basal GTPγS binding.

Section 2: Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters.[8][9] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[8][9] The structural features of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine suggest potential interaction with MAO enzymes.

Rationale for MAO Inhibition Assays

Determining whether the test compound inhibits MAO-A or MAO-B is essential for understanding its potential neurological effects and off-target liabilities.

Signaling Pathway

MAO_Pathway cluster_pre Pre-synaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter MAO MAO-A / MAO-B Monoamine->MAO Oxidative Deamination Metabolite Inactive Metabolite MAO->Metabolite Inhibitor 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) metabolic pathway.

Protocol 4: Fluorometric MAO Inhibition Assay

This is a convenient and sensitive method to screen for MAO inhibitors. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[10][11][12]

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).[10][12]

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[8]

  • Test Compound.

  • Assay Buffer: (pH 7.4).[10]

  • Dye Reagent and HRP Enzyme. [10]

  • Black 96-well plate.

Procedure:

  • To determine the IC₅₀, prepare serial dilutions of the test compound.

  • In a 96-well plate, add 45 µL of the diluted enzyme (MAO-A or MAO-B) and 5 µL of the test compound or control.

  • Incubate for at least 10 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Prepare a working reagent containing the assay buffer, p-tyramine, dye reagent, and HRP enzyme.[10]

  • Add 50 µL of the working reagent to each well to start the reaction.

  • Incubate for 20 minutes in the dark.[10]

  • Measure the fluorescence intensity (λexc = 530nm and λem = 585nm).[10][12]

  • Calculate the percent inhibition and determine the IC₅₀ value for each isoform.

Data Presentation
EnzymePositive ControlTest Compound IC₅₀ (µM)
MAO-AClorgylineExperimental Value
MAO-BSelegilineExperimental Value

Section 3: Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. The data generated from these assays will provide critical insights into the compound's potential mechanism of action and guide further drug development efforts. Should the compound exhibit significant activity in these assays, subsequent studies may include selectivity profiling against other receptors and enzymes, as well as in vivo models to assess its therapeutic potential.

References

  • Lipp, R., et al. (2000). Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity. Journal of Medicinal Chemistry, 43(22), 4275-4282. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 315-323. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Retrieved from [Link]

  • Sadek, B., et al. (2021). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules, 26(15), 4436. Retrieved from [Link]

  • Innovative Research. (n.d.). Human Histamine Receptor H3 ELISA Kit. Innovative Research. Retrieved from [Link]

  • Hanson, J. E., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacological and Experimental Therapeutics, 333(1), 263-272. Retrieved from [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. Retrieved from [Link]

  • VIVO. (2010). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. VIVO. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(7), 231-239. Retrieved from [Link]

  • Ali, A. A.-K., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 245-253. Retrieved from [Link]

  • Sytnik, K., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(17), 6398. Retrieved from [Link]

  • Ohloblina, M. V. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Current issues in pharmacy and medicine: science and practice, 15(1), 93-99. Retrieved from [Link]

  • Gomaa, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(3), 556. Retrieved from [Link]

Sources

Application

Advanced Cell Culture Applications of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine in GPCR Pharmacology and Drug Discovery

Executive Summary In modern medicinal chemistry and in vitro pharmacology, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine serves as a critical bioisosteric building block. By replacing the endogenous imidazole ring of hist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and in vitro pharmacology, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine serves as a critical bioisosteric building block. By replacing the endogenous imidazole ring of histamine with a 1-methyl-1,2,4-triazole moiety, researchers can lock the tautomeric state of the molecule. This structural modification drastically alters receptor subtype selectivity, metabolic stability, and binding affinity, making it an indispensable scaffold for developing novel ligands targeting G protein-coupled receptors (GPCRs), particularly the Histamine H3 receptor (H3R) and Trace Amine-Associated Receptor 1 (TAAR1)[1][2]. This guide provides authoritative, self-validating protocols for utilizing this compound and its derivatives in cell culture-based functional assays.

Mechanistic Rationale: The Power of Tautomeric Locking

Endogenous histamine rapidly tautomerizes between its N(tau) and N(pi) forms, allowing it to promiscuously activate H1, H2, H3, and H4 receptors. When synthesizing targeted therapeutics, this promiscuity leads to off-target side effects.

By utilizing 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine as a core pharmacophore, the N-methylation permanently locks the ring conformation. This specific geometry prevents binding to H1R and H2R while enhancing interactions with the hydrophobic pockets of H3R and TAAR1[1][2]. Furthermore, the triazole ring exhibits a lower pKa compared to imidazole, reducing its basicity at physiological pH and enhancing its ability to cross cell membranes in 3D tumor spheroids and central nervous system (CNS) models[3].

GPCR Target Signaling Pathways

Derivatives of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine primarily act as antagonists, inverse agonists, or biased agonists at Gi/o-coupled GPCRs[2][4]. Activation of these receptors inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).

GPCR_Signaling Ligand Triazole-Ethanamine Derivative Receptor Gi/o-Coupled GPCR (H3R / TAAR1) Ligand->Receptor Binds G_protein Gi Alpha Subunit Receptor->G_protein Activates Effector Adenylyl Cyclase G_protein->Effector Inhibits SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Reduces

Fig 1. Gi/o-coupled GPCR signaling pathway modulated by triazole-ethanamine derivatives.

Experimental Methodology: Self-Validating Cell Culture Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls that allow the researcher to instantly verify whether an unexpected result is due to the compound's biology or an assay failure.

Protocol A: TR-FRET cAMP Accumulation Assay (GPCR Functional Screening)

This assay measures the ability of triazole-ethanamine derivatives to modulate H3R or TAAR1 activity in HEK293 cells[1][2]. Because these receptors are Gi-coupled, we must artificially stimulate cAMP production using Forskolin to create a measurable baseline.

Reagents & Preparation:

  • Cell Line: HEK293 cells stably transfected with human H3R or TAAR1.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor. It is strictly required to prevent the rapid enzymatic degradation of cAMP, ensuring the signal accumulates to detectable levels.

  • Compound Preparation: Dissolve 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine derivatives in 100% DMSO to a 10 mM stock. Dilute in Assay Buffer to a final top concentration of 10 µM (maintaining final DMSO < 0.1% to prevent solvent-induced cytotoxicity).

Step-by-Step Workflow:

  • Cell Seeding: Harvest HEK293 cells and resuspend in Assay Buffer at a density of 1×106 cells/mL. Dispense 5 µL per well into a 384-well low-volume white microplate.

  • Ligand Incubation: Add 5 µL of the test compound (in a 10-point dose-response series).

    • Self-Validation Control 1 (Negative): Add 5 µL of Assay Buffer with 0.1% DMSO to establish baseline receptor activity.

    • Self-Validation Control 2 (Reference): Add a known H3R inverse agonist (e.g., Pitolisant) to validate receptor responsiveness.

  • Forskolin Stimulation: Incubate for 15 minutes at room temperature, then add 5 µL of Forskolin (final concentration 1 µM) to all wells to stimulate adenylyl cyclase. Incubate for 30 minutes.

  • Detection: Add 10 µL of TR-FRET lysis/detection buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Assay_Workflow S1 1. Cell Seeding HEK293 cells expressing target GPCR S2 2. Compound Incubation Add triazole ligand + IBMX (15 min) S1->S2 S3 3. Receptor Activation Stimulate with Forskolin (30 min) S2->S3 S4 4. Signal Detection Lyse cells, add FRET fluorophores S3->S4 S5 5. Data Analysis Calculate IC50 via non-linear regression S4->S5

Fig 2. Step-by-step workflow for the TR-FRET cAMP accumulation assay in cell culture.

Protocol B: 3D Tumor Spheroid Viability Screening

Beyond neuropharmacology, triazole-ethanamine derivatives are increasingly utilized as anti-cancer agents, particularly against aggressive melanoma and pancreatic carcinoma cell lines[3].

Step-by-Step Workflow:

  • Spheroid Formation: Seed IGR39 (melanoma) or Panc-1 (pancreatic) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow 3D spheroid aggregation.

  • Compound Treatment: Treat spheroids with varying concentrations of the triazole derivative (1 µM to 100 µM).

    • Self-Validation Control (Edge Effect): Fill the outermost wells of the 96-well plate with sterile PBS rather than cells. This prevents media evaporation in the inner wells, which artificially concentrates the drug and skews viability data.

  • Incubation & Imaging: Incubate for 72 hours. Capture brightfield images daily to quantify spheroid volume reduction.

  • Viability Readout (CellTiter-Glo 3D): Add ATP-dependent luminescent reagent directly to the wells. The 3D-specific lysis buffer is required to penetrate the dense extracellular matrix of the spheroid. Read luminescence to quantify metabolically active cells.

Quantitative Data Summary

The structural versatility of the 1-methyl-1,2,4-triazole core allows it to be tuned for highly specific applications. Table 1 summarizes the pharmacological profiles of various derivatives synthesized from this core scaffold across different cell culture models.

Table 1: Pharmacological Profile of Triazole-Ethanamine Derivatives

Compound ClassPrimary TargetAssay MethodologyCell LineKey Quantitative OutcomeRef
Nonimidazole H3R Antagonists Histamine H3 ReceptorCRE-driven luciferase reporter assayHEK-293Potent antagonism: IC50 = 5.92 – 7.81 nM[2]
TAAR1 Agonists (e.g., LK00764) Trace Amine-Associated Receptor 1TR-FRET cAMP AccumulationCHO-K1 / HEK-293High affinity agonism: EC50 = 1.2 – 3.4 nM[1]
Triazole-3-thiol Hydrazones Tumor Migration / Proliferation3D Spheroid Viability AssayIGR39 (Melanoma)Significant reduction in spheroid volume at 50 µM[3]
H3R Mutant Probes Histamine H3 ReceptorYeast Growth Assay (Constitutive Activity)YB11 (Yeast)Restored constitutive signaling in inactive mutants[4]

References

  • Source: KTU ePubl (Pharmaceuticals)
  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety Source: NIH / PMC URL
  • Activity-restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability Source: NIH / PMC URL

Sources

Method

analytical techniques for quantifying 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Application Note: Analytical Strategies for the Quantification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Introduction & Chemical Context The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS: 1195592-36-9)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Introduction & Chemical Context

The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS: 1195592-36-9) is a low-molecular-weight, highly polar primary aliphatic amine featuring a 1,2,4-triazole ring. It is frequently utilized as a critical building block and intermediate in the synthesis of histamine H3/H4 receptor ligands and other CNS-active pharmaceutical ingredients.

From an analytical perspective, quantifying this molecule presents two distinct challenges:

  • Extreme Hydrophilicity: The combination of the ethanamine side chain and the triazole ring renders the molecule highly polar. It exhibits virtually zero retention on standard C18 reversed-phase (RP) columns, eluting in the void volume where matrix suppression is most severe.

  • Lack of a Strong Chromophore: The triazole ring absorbs weakly and only in the low-UV range (<210 nm), making direct UV detection insensitive and highly susceptible to background interference.

To overcome these challenges, this protocol details two orthogonal, self-validating analytical strategies: Method A (HILIC-LC-MS/MS) for high-throughput, trace-level quantification, and Method B (Pre-column Derivatization RP-HPLC) for robust quality control in laboratories lacking mass spectrometry infrastructure.

Method Selection & Workflow

Workflow Start Sample Containing 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Decision MS/MS Available? Start->Decision HILIC Method A: HILIC-LC-MS/MS (Direct Analysis) Decision->HILIC Yes Deriv Method B: FMOC-Cl Derivatization (RP-HPLC-FLD/UV) Decision->Deriv No Dilution Dilute in 75% ACN + Internal Standard HILIC->Dilution Buffer Add Borate Buffer (pH 8.5) + FMOC-Cl Reagent Deriv->Buffer Analyze1 Amide Column ESI+ MRM Detection Dilution->Analyze1 Analyze2 C18 Column FLD (Ex 265/Em 315 nm) Buffer->Analyze2

Fig 1. Decision workflow for selecting the optimal analytical technique.

Method A: Direct Analysis via HILIC-LC-MS/MS

Causality & Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain polar analytes by utilizing a polar stationary phase and a highly organic mobile phase[1]. For primary amines, an Amide-bonded stationary phase is preferred over bare silica. Bare silica often leads to irreversible secondary ion-exchange interactions and severe peak tailing. The Amide phase relies primarily on hydrogen bonding and aqueous layer partitioning, ensuring sharp, symmetrical peaks.

Electrospray Ionization (ESI) in positive mode is highly efficient for this molecule, as the primary amine (pKa ~9.5) readily accepts a proton to form an [M+H]+ ion at m/z 127.1.

Step-by-Step Protocol:
  • Sample Preparation: Dilute the sample or extract 1:4 with Acetonitrile (ACN) to achieve a final composition of >75% ACN. Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer on the stationary phase, causing peak distortion and retention time shifts.

  • Chromatographic Conditions:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures both the primary amine and the triazole ring are fully protonated, locking the molecule into a single ionization state to prevent peak splitting[2].

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins, return to 95% B to re-equilibrate.

  • Mass Spectrometry (MRM) Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

Method B: FMOC-Cl Pre-Column Derivatization (RP-HPLC-FLD)

Causality & Rationale: When MS/MS is unavailable, the analyte must be chemically modified to increase both its hydrophobicity (for C18 retention) and its optical properties (for detection). 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a rapid, highly reactive derivatizing agent that targets primary and secondary amines[3]. By attaching the bulky, aromatic fluorenyl group to the ethanamine side chain, the molecule gains strong retention on standard reversed-phase columns and exhibits intense fluorescence[4].

Reaction Amine Analyte (Primary Amine) Intermediate Nucleophilic Attack (Room Temp, 5 min) Amine->Intermediate FMOC FMOC-Cl (Derivatization Agent) FMOC->Intermediate Buffer Borate Buffer (pH 8.5 - 9.0) Buffer->Intermediate Product FMOC-Analyte Derivative (Highly Fluorescent) Intermediate->Product Quench Glycine Quench (Removes Excess FMOC) Product->Quench

Fig 2. FMOC-Cl pre-column derivatization reaction pathway for primary amines.

Step-by-Step Protocol:
  • Reaction Setup: To 100 µL of the sample, add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5). Causality: The mildly alkaline pH ensures the primary amine is deprotonated and acts as a strong nucleophile, driving the reaction to completion.

  • Derivatization: Add 100 µL of FMOC-Cl reagent (3 mM in Acetonitrile). Vortex immediately and incubate at room temperature for exactly 5 minutes[3].

  • Self-Validating Quench Step (Critical): Add 50 µL of 100 mM Glycine solution. Causality: Unreacted FMOC-Cl will slowly hydrolyze into FMOC-OH, a highly fluorescent byproduct that co-elutes with many analytes and ruins assay specificity. Glycine acts as a scavenger, reacting with excess FMOC-Cl to form FMOC-glycine, which is highly polar and elutes safely in the void volume[5].

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection: Fluorescence (FLD) - Excitation 265 nm / Emission 315 nm.

Quantitative Data & Method Validation Summaries

Table 1: Comparative Method Performance

Parameter Method A (HILIC-LC-MS/MS) Method B (FMOC RP-HPLC-FLD)
Target Analyte State Underivatized polar amine FMOC-derivatized amine
Analytical Column Amide-HILIC (e.g., BEH Amide) C18 Reversed-Phase
Detection Mechanism ESI+ MS/MS (MRM) Fluorescence (Ex 265 / Em 315)
Limit of Detection (LOD) 0.5 ng/mL 15.0 ng/mL
Linear Dynamic Range 1.0 - 1000 ng/mL 50 - 5000 ng/mL
Total Run Time 6.0 minutes 15.0 minutes

| Primary Advantage | High throughput, ultimate sensitivity | Accessible, no MS required |

Table 2: LC-MS/MS MRM Transitions (Method A)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Structural Purpose

| Target Compound | 127.1 | 110.1 | 15 | Quantifier (Loss of NH3​ ) | | Target Compound | 127.1 | 82.1 | 25 | Qualifier (Triazole ring cleavage) | | Isotope-Labeled IS | 131.1 | 114.1 | 15 | Internal Standard Normalization |

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS Source: LCGC International URL:[Link]

  • Development and Optimization of a HILIC-MS Separation of Free Amino Acids Source: Waters Corporation URL:[Link]

  • The derivatization scheme of alkyl amines with FMOC-Cl Source: ResearchGate / Analytical Methods URL:[Link]

Sources

Application

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine as a histamine receptor agonist

An Application Guide for the Pharmacological Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine as a Putative Histamine Receptor Agonist Introduction: The Quest for Selective Histamine Receptor Modulators H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Pharmacological Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine as a Putative Histamine Receptor Agonist

Introduction: The Quest for Selective Histamine Receptor Modulators

Histamine is a fundamental biogenic amine that orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are critical drug targets; H1 receptor antagonists are mainstays for allergic conditions, while H2 receptor antagonists are used to manage gastric acid-related disorders.[2][3] The H3 and H4 receptors, primarily involved in neurotransmission and immune responses respectively, represent frontiers for novel therapeutic development.[4][5]

The development of receptor-selective agonists is paramount for dissecting the precise roles of these receptor subtypes and for creating targeted therapeutics with minimal side effects. The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, featuring a 1,2,4-triazole scaffold common in pharmacologically active molecules, presents itself as a candidate for investigation as a histamine receptor agonist.[6] This guide serves as a comprehensive technical framework for researchers, providing the essential theoretical background and detailed experimental protocols required to fully characterize the binding affinity, functional potency, and selectivity profile of this novel compound across the four human histamine receptors.

Section 1: Compound Profile and Handling

Physicochemical Characteristics

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is a small molecule built upon a methylated 1,2,4-triazole ring, a heterocyclic motif known for its metabolic stability and ability to participate in hydrogen bonding. The ethylamine side chain is a classic feature of many biogenic amines, including histamine itself, suggesting a potential interaction with aminergic receptors.

PropertyValueSource
Chemical Formula C₅H₁₀N₄(Calculated)
Molecular Weight 126.16 g/mol (Calculated)
CAS Number Not availableN/A
Synonyms N/AN/A
Synthesis Outline

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine can be approached through established heterocyclic chemistry techniques. A plausible route involves the cyclization of appropriate precursors to form the 1-methyl-1,2,4-triazole ring, followed by the elaboration of a side chain that is subsequently converted to the primary amine. For instance, methods involving the reaction of imidates with hydrazides, a Pinner-type strategy, can be employed to construct the triazole core.[7] Subsequent functional group manipulation would yield the target ethylamine.

Safety and Handling

As a novel chemical entity, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine should be handled with care. Assume the compound is potentially hazardous. Researchers should consult the Safety Data Sheet (SDS) for related triazole compounds, such as 3-Amino-1,2,4-triazole, which is listed as harmful if swallowed and a suspected carcinogen.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid ingestion, inhalation, and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Section 2: Overview of Histamine Receptor Signaling

Understanding the distinct signaling pathways of each histamine receptor is crucial for designing appropriate functional assays and interpreting the results. Each receptor couples to a specific class of heterotrimeric G proteins, initiating a unique downstream cascade.

  • H1 Receptor (H1R): Primarily couples to Gαq/11 proteins.[11] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[12] This calcium flux is a measurable hallmark of H1R activation.

  • H2 Receptor (H2R): Canonically couples to Gαs proteins.[4] This activates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP).[13] Increased intracellular cAMP levels serve as the primary signal for H2R agonism.

  • H3 Receptor (H3R) & H4 Receptor (H4R): Both receptors primarily couple to Gαi/o proteins.[14] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory effect is typically measured by first stimulating cAMP production with an agent like forskolin and then observing the agonist's ability to reduce this stimulated level.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1_Agonist Agonist H1R H1R H1_Agonist->H1R Binds Gq Gq/11 H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Stimulates Ca Ca²⁺ Release ER->Ca H2_Agonist Agonist H2R H2R H2_Agonist->H2R Binds Gs Gs H2R->Gs Activates AC_H2 Adenylyl Cyclase Gs->AC_H2 Activates ATP_H2 ATP AC_H2->ATP_H2 Converts cAMP_inc ↑ cAMP ATP_H2->cAMP_inc H34_Agonist Agonist H34R H3R / H4R H34_Agonist->H34R Binds Gi Gi/o H34R->Gi Activates AC_H34 Adenylyl Cyclase Gi->AC_H34 Inhibits cAMP_dec ↓ cAMP AC_H34->cAMP_dec Forskolin Forskolin Forskolin->AC_H34 Stimulates

Caption: Signaling pathways of histamine receptors.

Section 3: Experimental Characterization Workflow

A systematic, multi-stage approach is essential to define the pharmacological profile of a novel compound. The workflow begins with determining binding affinity, followed by functional assays to establish potency and efficacy, and concludes with selectivity assessment.

Workflow_Diagram Start Novel Compound: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Binding Stage 1: Radioligand Binding Assays (H1R, H2R, H3R, H4R) Start->Binding Functional Stage 2: Functional Assays (for receptors with significant binding) Binding->Functional H1_Assay H1R: Calcium Mobilization Functional->H1_Assay H2_Assay H2R: cAMP Accumulation Functional->H2_Assay H34_Assay H3R/H4R: cAMP Inhibition Functional->H34_Assay Analysis Stage 3: Data Analysis H1_Assay->Analysis H2_Assay->Analysis H34_Assay->Analysis Ki Determine Binding Affinity (Ki) Analysis->Ki EC50 Determine Potency (EC50) & Efficacy Analysis->EC50 Selectivity Calculate Selectivity Profile Analysis->Selectivity End Complete Pharmacological Profile Selectivity->End

Caption: Workflow for pharmacological characterization.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for each of the four human histamine receptors by measuring its ability to displace a specific high-affinity radioligand.

Causality: This assay is the foundational step. A compound cannot have functional activity at a receptor if it does not bind to it. By competing against a radiolabeled ligand with a known affinity, we can quantify the test compound's affinity. This is critical for initial screening and for understanding the molecular interaction.[15]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Radioligands & Competitors:

    Target Radioligand Non-Specific Ligand
    H1R [³H]-Mepyramine 10 µM Mianserin
    H2R [¹²⁵I]-Iodoaminopotentidine 10 µM Ranitidine
    H3R [³H]-Nα-Methylhistamine 10 µM Clobenpropit

    | H4R | [³H]-Histamine | 10 µM JNJ 7777120 |

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine in assay buffer, typically from 10 mM down to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • 50 µL of assay buffer (for total binding) OR non-specific ligand (for non-specific binding) OR test compound dilution.

    • 50 µL of radioligand at a final concentration at or below its Kd value (e.g., ~1 nM for [³H]-Mepyramine).

    • 150 µL of cell membrane preparation (protein concentration optimized to ensure <10% of total radioligand is bound).[16]

  • Incubation: Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: H1R Functional Assay - Calcium Mobilization

Objective: To measure the potency (EC₅₀) and efficacy of the test compound in activating the H1 receptor by monitoring intracellular calcium release.

Causality: Since H1R activation directly leads to a quantifiable increase in intracellular calcium, this assay provides a direct functional readout of agonism.[17][18] The magnitude and concentration-dependence of the calcium signal reflect the compound's ability to not only bind but also induce the conformational change required for G-protein activation.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human H1R.

  • Fluorescent Dye: Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: Histamine (100 µM).

  • Instrumentation: Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the H1R-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove growth media and incubate cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer at 2x the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects 100 µL of the 2x test compound (or positive control) into the wells.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes. The peak fluorescence response is typically observed within the first minute.[19]

Data Analysis:

  • Determine the peak fluorescence response for each concentration.

  • Normalize the data, setting the baseline response to 0% and the maximal response to the positive control (histamine) to 100%.

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (efficacy relative to histamine).

Protocol 3: H2R/H3R/H4R Functional Assay - cAMP Measurement

Objective: To measure the potency (EC₅₀) and efficacy of the test compound in modulating cAMP levels via H2R (accumulation) or H3R/H4R (inhibition).

Causality: This assay directly measures the second messenger generated (or inhibited) by the Gs and Gi signaling pathways. For H2R, a direct increase in cAMP demonstrates agonist activity.[20] For H3R/H4R, the ability to counteract a forskolin-induced cAMP increase is a clear indicator of Gi-coupled receptor activation.[21]

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human receptor of interest (H2R, H3R, or H4R).

  • Stimulation Buffer: HBSS containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Reagents: Forskolin (for H3R/H4R assays), Histamine (positive control for H2R), (R)-α-methylhistamine (positive control for H3R), 4-methylhistamine (positive control for H4R).[22]

  • cAMP Detection Kit: A commercial kit based on TR-FRET, AlphaScreen, or ELISA.

Procedure:

  • Cell Plating & Starvation: Plate cells in a 96-well plate. Prior to the assay, starve the cells in serum-free media for a few hours.

  • Compound Incubation:

    • Aspirate media and add 50 µL of stimulation buffer containing the appropriate serial dilution of the test compound or control.

    • For H3R/H4R Inhibition Assay ONLY: Add forskolin to all wells (except the basal control) at a concentration that gives a submaximal response (e.g., 1-5 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. This typically involves adding a lysis buffer containing the detection reagents.

  • Reading: Read the plate on the appropriate plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).

Data Analysis:

  • Convert the raw signal to cAMP concentrations using a standard curve.

  • For H2R (Accumulation): Normalize the data (0% = basal, 100% = max histamine response). Plot normalized response vs. log concentration and fit to a sigmoidal curve to find EC₅₀ and Emax.

  • For H3R/H4R (Inhibition): Normalize the data (100% = forskolin-stimulated response, 0% = basal response). Plot the percent inhibition vs. log concentration and fit to a sigmoidal curve to find EC₅₀ and Emax.

Section 4: Data Interpretation and Profile Summary

The culmination of these assays is a comprehensive pharmacological profile. The data should be compiled to clearly show the compound's affinity, potency, and selectivity.

ParameterH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Binding Affinity (Ki, nM) (from Protocol 1)(from Protocol 1)(from Protocol 1)(from Protocol 1)
Functional Potency (EC₅₀, nM) (from Protocol 2)(from Protocol 3)(from Protocol 3)(from Protocol 3)
Efficacy (Emax, % vs Control) (from Protocol 2)(from Protocol 3)(from Protocol 3)(from Protocol 3)

Selectivity: Selectivity is calculated as a ratio of Ki or EC₅₀ values. For example, the H1R vs. H2R selectivity would be Ki(H2R) / Ki(H1R). A value greater than 100 is generally considered selective. This quantitative summary is essential for guiding further drug development and for predicting the compound's potential physiological effects.

References

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023). Nature Communications. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). RSC Advances. [Link]

  • Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. (1995). British Journal of Pharmacology. [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. (1987). Journal of Allergy and Clinical Immunology. [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2018). International Journal of Molecular Sciences. [Link]

  • Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. (2001). Biochemical Pharmacology. [Link]

  • Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. (1995). British Journal of Pharmacology. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Biochemistry, Histamine. (2023). StatPearls. [Link]

  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. (1994). Journal of Medicinal Chemistry. [Link]

  • A study of antagonist affinities for the human histamine H2 receptor. (2009). British Journal of Pharmacology. [Link]

  • Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. (1985). Journal of Medicinal Chemistry. [Link]

  • H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Effect of histamine receptors agonists or antagonists administered intracerebroventricularly and intrathecally on the blood glucose level in immobilization stress model. (2015). Taylor & Francis Online. [Link]

  • A Review on 1, 2, 4 - Triazoles. (2011). Journal of Advanced Pharmacy Education and Research. [Link]

  • Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. (1985). ACS Publications. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Histamine receptor. Wikipedia. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (2009). ResearchGate. [Link]

  • Histamine H1 Receptor Assay. Innoprot. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors. (1995). British Journal of Pharmacology. [Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. (2015). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020). ChemRxiv. [Link]

  • Expression of a cloned rat histamine H2 receptor mediating inhibition of arachidonate release and activation of cAMP accumulation. (1991). Proceedings of the National Academy of Sciences. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). Frontiers in Immunology. [Link]

  • Histamine Receptors. Leiden University. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]

  • Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells. (2023). Frontiers in Pharmacology. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2025). Journal of Medicinal Chemistry. [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). Investigative Ophthalmology & Visual Science. [Link]

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. (2005). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Abstract This document provides a comprehensive guide for the large-scale synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, a valuable building block in pharmaceutical research and development. The presented syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, a valuable building block in pharmaceutical research and development. The presented synthetic strategy is designed for scalability, regioselectivity, and operational safety. This guide details a two-part synthesis, commencing with the construction of the key intermediate, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile, followed by its reduction to the target primary amine. The protocols provided are based on established chemical principles and include in-depth explanations of the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1][2] The title compound, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, serves as a crucial intermediate for the synthesis of more complex molecules, leveraging its primary amine functionality for further chemical elaboration. The challenge in the large-scale synthesis of this compound lies in achieving regioselective N-methylation of the triazole ring and ensuring a safe and efficient reduction of the nitrile group.

The synthetic approach detailed herein is designed to address these challenges by:

  • Ensuring Regioselectivity: The strategy employs methylhydrazine as a starting material, thereby incorporating the N-methyl group at a specific position from the outset. This "built-in" approach circumvents the potential for isomeric mixtures that can arise from post-synthesis methylation of the triazole ring.[3]

  • Scalability and Safety: The chosen reactions are amenable to large-scale production. The reduction of the nitrile is accomplished via catalytic hydrogenation with Raney® Nickel, a well-established and scalable industrial process.[4][5] This guide provides detailed safety protocols for the handling of pyrophoric Raney® Nickel.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Part 1: Nitrile Intermediate Synthesis cluster_1 Part 2: Nitrile Reduction A Cyanoacetic Acid + Methylhydrazine B 2-Cyano-N'-methylacetohydrazide A->B Amidation D 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile B->D Cyclization C Triethyl Orthoformate C->D Cyclization E 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile G 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine E->G Catalytic Hydrogenation F Raney® Nickel, H₂, NH₃/Ethanol F->G Catalytic Hydrogenation

Figure 1: Overall synthetic workflow for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

Part 1: Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile

This section details the preparation of the key nitrile intermediate. The synthesis proceeds in two main steps: the formation of a hydrazide intermediate, followed by cyclization to form the 1-methyl-1,2,4-triazole ring.

Step 1: Synthesis of 2-Cyano-N'-methylacetohydrazide

The initial step involves the amidation of cyanoacetic acid with methylhydrazine. This reaction forms the backbone of the target molecule and incorporates the all-important N-methyl group.

Reaction Mechanism:

Amidation_Mechanism Cyanoacetic_Acid NC-CH₂-COOH Intermediate [Intermediate Complex] Cyanoacetic_Acid->Intermediate + Methylhydrazine Methylhydrazine CH₃-NH-NH₂ Product NC-CH₂-CO-NH-NH-CH₃ + H₂O Intermediate->Product Dehydration

Figure 2: Simplified mechanism of hydrazide formation.

Protocol:

Parameter Value Rationale
Reactants Cyanoacetic acid, MethylhydrazineReadily available starting materials.
Solvent TolueneAllows for azeotropic removal of water, driving the reaction to completion.
Temperature Reflux (approx. 110 °C)Provides sufficient energy for the condensation reaction.
Equipment Dean-Stark apparatusEssential for the continuous removal of water.
Work-up Cooling and filtrationThe product is expected to precipitate upon cooling.

Detailed Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap, add cyanoacetic acid (1.0 eq) and toluene (5 mL per gram of cyanoacetic acid).

  • Reagent Addition: While stirring, add methylhydrazine (1.05 eq) dropwise to the suspension. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 2-cyano-N'-methylacetohydrazide.

Step 2: Cyclization to 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile

The hydrazide intermediate is then cyclized with triethyl orthoformate to form the 1,2,4-triazole ring. Triethyl orthoformate serves as a one-carbon synthon for the C5 position of the triazole ring.

Protocol:

Parameter Value Rationale
Reactants 2-Cyano-N'-methylacetohydrazide, Triethyl orthoformateTriethyl orthoformate is an effective and commonly used reagent for this type of cyclization.[6]
Catalyst Acetic acid (catalytic amount)Acid catalysis facilitates the cyclization process.
Temperature Reflux (approx. 120-130 °C)Drives the reaction and removes the ethanol byproduct.
Work-up Distillation and recrystallizationThe product is purified by removing the excess reagent and then recrystallizing.

Detailed Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, and a distillation head, add 2-cyano-N'-methylacetohydrazide (1.0 eq) and triethyl orthoformate (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux. Ethanol will begin to distill off. Continue heating and distilling until the temperature of the reaction mixture rises, indicating the removal of most of the ethanol (typically 3-5 hours).

  • Work-up: Cool the reaction mixture. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile.

Part 2: Reduction of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is the method of choice for large-scale applications due to its efficiency and cost-effectiveness.[4][5] The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[7]

Reaction Mechanism:

Nitrile_Reduction Nitrile R-C≡N Imin [R-CH=NH] Nitrile->Imin + H₂ (Raney® Ni) Amine R-CH₂-NH₂ Imin->Amine + H₂ (Raney® Ni)

Figure 3: Simplified mechanism of nitrile reduction.

Protocol:

Parameter Value Rationale
Reactant 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrileThe key intermediate from Part 1.
Catalyst Raney® Nickel (water-wet)A highly active and cost-effective catalyst for nitrile hydrogenation.[5]
Solvent Ethanolic ammonia (7N)Ethanol is a good solvent, and ammonia suppresses the formation of secondary and tertiary amines.[7]
Hydrogen Pressure 50-100 psiProvides a sufficient driving force for the hydrogenation.
Temperature 40-60 °CA balance between reaction rate and selectivity.
Work-up Filtration and distillationThe catalyst is removed by filtration, and the product is isolated by distillation.

Detailed Procedure:

  • Safety First: Raney® Nickel is pyrophoric when dry. Handle only as a water-wet slurry. Ensure the hydrogenation reactor is properly purged with an inert gas (e.g., nitrogen or argon) before introducing the catalyst and hydrogen.

  • Reactor Charging: In a suitable hydrogenation reactor, add a solution of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile (1.0 eq) in 7N ethanolic ammonia (10-15 mL per gram of nitrile).

  • Catalyst Addition: Under a stream of inert gas, carefully add the water-wet Raney® Nickel catalyst (5-10% by weight of the nitrile).

  • Hydrogenation: Seal the reactor, purge several times with hydrogen, and then pressurize to the desired pressure (50-100 psi). Heat the mixture to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by periodic sampling and analysis (e.g., GC or TLC). The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with the reaction solvent or water at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final product.

Safety Considerations

  • Methylhydrazine: Is a toxic and flammable substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Raney® Nickel: Is highly pyrophoric when dry and can ignite flammable solvents. Always handle as a water-wet slurry and under an inert atmosphere.[8] The filter cake from the reaction work-up must be kept wet and disposed of properly.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • Pressure Reactions: Hydrogenation should be carried out in a reactor designed for pressure reactions, with appropriate pressure relief and monitoring systems.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (2023). Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Retrieved from [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Catalysts, 10(2), 229. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of nitriles.
  • Google Patents. (n.d.). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.
  • Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylisourea hydrochloride. Retrieved from [Link]

  • ResearchGate. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • ResearchGate. (2016). A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Raney nickel reductions. Retrieved from [Link]

  • Google Patents. (n.d.). Promotion of raney nickel hydrogenation catalyst.
  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Retrieved from [Link]

  • DTIC. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4....
  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (n.d.). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Journal of the Faculty of Pharmacy of Hacettepe University, 42(3), 149-155.
  • Sk Carepharma Private Limited. (n.d.). Raney Nickel Catalyst Industrial Intermediate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low bioactivity in triazole compound experiments

Troubleshooting Guides & FAQs Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most pervasive, yet frequently overlooked, failure modes in triazole-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most pervasive, yet frequently overlooked, failure modes in triazole-based drug discovery.

When a rationally designed triazole compound exhibits poor bioactivity, the root cause is rarely a fundamental flaw in the biological hypothesis. More often, it is an artifact of chemical synthesis, poor physicochemical behavior in the assay buffer, or a subtle bioisosteric mismatch. The diagnostic workflow below outlines our systematic approach to rescuing failed triazole screens.

G A Low Bioactivity Detected in Triazole Screen B Assess Synthesis Route: Was CuAAC used? A->B C Quantify & Remove Residual Copper B->C Yes D Evaluate Assay Buffer Solubility & Aggregation B->D No / Resolved C->D Cu < 10 ppm E Perform DLS or ThT Fluorescence Assay D->E Visible precipitation or false positives F SAR & Target Binding: Check Amide Bioisosterism D->F Soluble E->F Monomeric confirmed G Verify 1,4- (trans) vs. 1,5- (cis) Isomer Purity F->G Poor target affinity

Fig 1: Diagnostic workflow for troubleshooting triazole bioactivity failures.

Section 1: Chemical Synthesis & Residual Copper Toxicity

Q: My 1,2,3-triazole library synthesized via click chemistry (CuAAC) shows widespread, non-specific cytotoxicity in cell-based assays. What is the primary cause?

A: Causality & Mechanism The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, the triazole nitrogen atoms are excellent ligands for transition metals. Residual copper (Cu) from the catalyst often tightly coordinates to the final product. In biological assays, these trace copper ions participate in Fenton-like redox cycling, generating destructive reactive oxygen species (ROS) that induce broad cytotoxicity. This artifact completely masks the true pharmacological profile of your compound, leading to false negatives for target-specific activity and false positives for toxicity (1)[1].

Self-Validating Protocol: Copper Scavenging & Quantification To ensure your biological readouts are genuine, you must implement a rigorous copper removal and validation system.

  • Scavenging: Dissolve the crude triazole product in a suitable organic solvent (e.g., dichloromethane). Add a solid-supported metal scavenger, such as QuadraPure TU (thiourea-functionalized resin) or Chelex 100, at a 5-fold mass excess relative to the theoretical copper catalyst used.

  • Incubation: Agitate the suspension at room temperature for 12 hours to allow complete transmetalation from the triazole to the resin.

  • Filtration: Filter the mixture through a Celite pad to remove the resin, then concentrate the filtrate in vacuo.

  • Self-Validation (Critical): Digest a 1 mg aliquot of the purified compound in trace-metal grade nitric acid. Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Validation Gate: The batch is only cleared for biological screening if the residual copper concentration is strictly < 10 ppm [1].

G Step1 Crude CuAAC Product (High Cu Content) Step2 Add Chelating Resin (e.g., Chelex 100 or EDTA) Step1->Step2 Step3 Incubate & Filter (Remove Cu-Chelate) Step2->Step3 Step4 ICP-MS Analysis Step3->Step4 Step5 Cu < 10 ppm? Step4->Step5 Step5->Step2 No Step6 Proceed to Bioassay Step5->Step6 Yes

Fig 2: Step-by-step copper removal and validation protocol for CuAAC products.

Section 2: Assay Interference & Colloidal Aggregation

Q: The bioassay shows erratic readouts, including false positives in fluorescence-based screens and flat dose-response curves. Could the triazole core be responsible?

A: Causality & Mechanism Yes. Triazoles, particularly those flanked by highly lipophilic aromatic rings, are notorious for poor aqueous solubility. In standard assay buffers, these molecules can self-assemble into colloidal aggregates. These aggregates act as Pan-Assay Interference Compounds (PAINS) by non-specifically sequestering target proteins or quenching/scattering fluorescence signals (2)[2]. Furthermore, specific triazole derivatives can directly modulate amyloidogenic aggregation, which drastically alters their apparent concentration and behavior in solution (3)[3].

Self-Validating Protocol: Thioflavin T (ThT) Aggregation Assay Do not assume your compound is monomeric just because the solution appears clear. Use this protocol to validate its state.

  • Preparation: Prepare a 100 µM solution of your triazole compound in the exact aqueous buffer used for your bioassay (e.g., PBS with 1% DMSO).

  • Dye Addition: Add Thioflavin T (ThT) to a final concentration of 20 µM. ThT exhibits a massive increase in fluorescence upon binding to structured aggregates.

  • Measurement: Incubate for 30 minutes at 37°C. Measure fluorescence using a microplate reader (Excitation: 440 nm / Emission: 482 nm).

  • Self-Validation: Include a known aggregator (e.g., curcumin) as a positive control and a vehicle (1% DMSO in buffer) as a negative control. Validation Gate: If the triazole's fluorescence signal is >2x the baseline of the negative control, the compound is aggregating and must be reformulated (e.g., by adding a surfactant like 0.01% Triton X-100) before proceeding with target assays[3].

Section 3: Structural Biology & Bioisosteric Mismatches

Q: My triazole was rationally designed as an amide bioisostere, but it exhibits zero target affinity in vitro. Why did the bioisosteric replacement fail?

A: Causality & Mechanism The regiochemistry of the triazole ring strictly dictates its 3D conformation, dipole moment, and hydrogen-bonding vector. A 1,4-disubstituted 1,2,3-triazole effectively mimics a trans-amide bond, whereas a 1,5-disubstituted 1,2,3-triazole mimics a cis-amide bond (4)[4]. If your target's binding pocket requires a trans-amide conformation, but your synthesis yielded a mixture of isomers or predominantly the 1,5-isomer (which can occur in uncatalyzed or ruthenium-catalyzed reactions), the resulting steric clash will completely abolish binding affinity.

Self-Validating Protocol: Isomeric Verification via 2D NMR

  • Sample Prep: Dissolve 5-10 mg of the purified triazole in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR spectrum to map through-space proton interactions.

  • Self-Validation: Analyze the cross-peaks. For a 1,4-disubstituted triazole, you should observe NOE correlations between the triazole C5-proton and the substituents at the N1 position. The absence of this correlation, or the presence of unexpected cross-peaks, indicates contamination with the 1,5-isomer. Validation Gate: Proceed to biological testing only if isomeric purity is >99% for the desired conformation.

Quantitative Data Summary

The following table synthesizes the critical thresholds and validation metrics required to ensure the integrity of your triazole screening data.

Diagnostic ParameterCritical ThresholdAnalytical MethodMechanistic Consequence of FailureSelf-Validation Control
Residual Copper (Cu) < 10 ppmICP-MSFenton-mediated ROS generation, false cytotoxicitySpike-in Cu(II) standard
Aqueous Solubility > 50 µM in bufferKinetic NephelometryReduced bioavailability, false negativesHighly soluble reference
Colloidal Aggregation < 2x baseline signalThT Fluorescence AssayProtein sequestration, PAINS interferenceCurcumin (Positive control)
Isomeric Purity > 99% (1,4-isomer)2D NOESY NMRSteric clash in binding pocket, loss of affinityKnown 1,5-isomer reference
References
  • Development of Copper-Catalyzed Azide–Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation | Bioconjugate Chemistry - ACS Publications. Available at: 1

  • Assay Interference by Chemical Reactivity | Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: 2

  • Multifunctional Mono-Triazole Derivatives Inhibit Aβ42 Aggregation and Cu2+-Mediated Aβ42 Aggregation and Protect Against Aβ42-Induced Cytotoxicity | Chemical Research in Toxicology - ACS Publications. Available at: 3

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies | PMC - NIH. Available at: 4

Sources

Optimization

side reactions in the synthesis of 1-methyl-1,2,4-triazole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of 1-methyl-1,2,4-triazole derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of 1-methyl-1,2,4-triazole derivatives.

The N-alkylation of 1,2,4-triazoles is a fundamental transformation in medicinal chemistry, yet it is notoriously prone to three major side reactions: poor regioselectivity (isomer mixtures) , over-alkylation (quaternization) , and severe yield losses due to product water-solubility .

This guide is designed to deconstruct the mechanistic causality behind these issues and provide self-validating, field-proven protocols to optimize your synthetic workflows.

I. Mechanistic Diagnostics & Workflow

Understanding the electronic distribution of the triazolate anion is critical. When 1,2,4-triazole is deprotonated, the negative charge is delocalized across the N1, N2, and N4 positions. Because N1 and N2 are adjacent and equivalent by symmetry in the unsubstituted parent compound, alkylation here preserves a more stable, conjugated diene-like system in its resonance structures. Consequently, N1-alkylation is both kinetically and thermodynamically favored. However, the N4 position retains sufficient nucleophilicity to attack the electrophile, leading to isomer mixtures or quaternary salts if the reaction is not strictly controlled.

TriazoleAlkylation cluster_conditions Reaction Conditions T 1,2,4-Triazole (Starting Material) C1 Base (DBU or NaOMe) + MeI (1.0 eq) T->C1 Deprotonation P1 1-Methyl-1,2,4-triazole (Major: N1-Alkylation) C1->P1 ~90% Regioselectivity P2 4-Methyl-1,2,4-triazole (Minor: N4-Alkylation) C1->P2 ~10% Regioselectivity C2 Excess MeI Extended Heating P3 1,4-Dimethyl-1,2,4-triazolium (Over-alkylation) C2->P3 Quaternization P1->C2 SN2 Attack by N4 P2->C2 SN2 Attack by N1/N2

Mechanistic workflow of 1,2,4-triazole methylation, highlighting regioselectivity and side reactions.

II. Quantitative Data: Reaction Condition Matrix

The choice of base and solvent directly dictates the tightness of the ion pair and the resulting regioselectivity. Below is a summary of standard conditions and their empirical outcomes.

Base / Solvent SystemEquivalents (MeI)Temp (°C)N1:N4 Isomer RatioOver-alkylation Risk
DBU / THF 1.0 - 1.120 - 25~90:10Low
NaOMe / MeOH 1.00 to 60>90% (Isolated N1)Moderate
K₂CO₃ / DMF 1.260 - 100~70:30High
Neat (No Solvent) >2.0100 - 120N/A (Triazolium)Intentional (100%)

III. Troubleshooting & FAQs

Q1: Why am I getting a persistent 30% yield of the N4-methylated isomer? A1: You are likely using a heterogeneous base system like K₂CO₃ in a polar aprotic solvent (e.g., DMF or Acetone). In these highly dissociative solvents, the triazolate anion is "naked," allowing the electrophile to attack the sterically unhindered N4 position more freely[1]. Solution: Switch to a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF). The bulky DBU-H⁺ counterion tightly associates with the triazolate, sterically shielding the N4 face and driving the N1:N4 regioselectivity to approximately 90:10[2].

Q2: My reaction mixture turned grayish-green and a crystalline solid crashed out. What happened? A2: This is a classic symptom of over-alkylation resulting in the formation of 1,4-dimethyl-1,2,4-triazolium iodide[3]. Once 1-methyl-1,2,4-triazole is formed, the N4 position remains highly nucleophilic. If you use an excess of methyl iodide (MeI) or apply prolonged heating, a second Sₙ2 reaction occurs rapidly[4]. Solution: Strictly limit MeI to 1.0 – 1.05 equivalents. Add the MeI dropwise at 0 °C to control the exotherm, and monitor the reaction closely via LC-MS to quench it the moment the starting material is consumed. Protect the reaction from light, as the resulting quaternary salts are highly photosensitive and degrade to a grayish-green color under fluorescent lighting[3].

Q3: My LC-MS shows 95% conversion to the desired 1-methyl product, but my isolated yield is <20% after an aqueous workup. Where is my product? A3: 1-Methyl-1,2,4-triazole is exceptionally water-soluble. Standard liquid-liquid extractions (e.g., Ethyl Acetate/Water or DCM/Water) will leave the vast majority of your product trapped in the aqueous phase[3]. Solution: You must either avoid aqueous workups entirely (see Protocol A) or utilize a continuous liquid-liquid extraction apparatus with chloroform for 24+ hours (see Protocol B).

IV. Validated Experimental Protocols

To bypass the side reactions discussed above, implement one of the following self-validating workflows based on your laboratory's equipment capabilities.

Protocol A: Regioselective N1-Methylation via DBU/THF (Aqueous-Free Workup)

This protocol maximizes N1 regioselectivity while completely avoiding the yield losses associated with aqueous extraction.

  • Deprotonation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1,2,4-triazole (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Base Addition: Add DBU (1.05 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the DBU-triazolate salt.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl Iodide (1.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Self-Validation Check: A heavy white precipitate (DBU-HI salt) will form as the reaction progresses, visually confirming the Sₙ2 turnover.

  • Isolation: Filter the reaction mixture through a medium-porosity glass frit to remove the DBU-HI precipitate. Wash the filter cake with cold, anhydrous THF (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil will be highly enriched in 1-methyl-1,2,4-triazole (~90:10 ratio). Purify via silica gel chromatography (eluting with a gradient of EtOAc/MeOH) to isolate the pure N1 isomer.

Protocol B: Continuous Extraction & Short-Path Distillation (For Water-Soluble Triazoles)

Adapted from Shackelford et al., this protocol is required if a methanolic sodium methoxide (NaOMe/MeOH) system is used, which necessitates an aqueous quench.

  • Reaction: React 1,2,4-triazole (1.0 eq) with NaOMe (1.0 eq, 25% w/w in MeOH) at 56 °C for 2 hours. Cool to 0 °C, add MeI (1.0 eq) dropwise, and reflux for 19 hours[3].

  • Solvent Removal: Strip the methanol completely under reduced pressure.

  • Aqueous Reconstitution: Dissolve the crude, salt-heavy residue in a minimum volume of deionized water.

  • Continuous Extraction: Transfer the aqueous solution to a continuous liquid-liquid extractor designed for solvents heavier than water. Extract with Chloroform (CHCl₃) continuously for 24 to 48 hours. Note: Standard separatory funnel extraction will fail here.

  • Distillation: Dry the chloroform extract over anhydrous Na₂SO₄, filter, and concentrate. Subject the resulting oil to short-path distillation under a controlled vacuum (e.g., bp 47−48 °C at 0.27 Torr) to obtain spectroscopically pure 1-methyl-1,2,4-triazole[4].

V. References

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint) Source: Defense Technical Information Center (DTIC) URL:[Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate URL:[Link]

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

This guide provides a comprehensive protocol and troubleshooting resource for the purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. As no standardized recrystallization protocol is prominently published for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive protocol and troubleshooting resource for the purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine. As no standardized recrystallization protocol is prominently published for this specific molecule, this document is built upon first principles of organic chemistry, drawing from established methods for structurally related polar, amine-containing heterocyclic compounds. The methodologies presented here are designed to be a self-validating system, empowering researchers to determine the optimal conditions for their specific sample and impurity profile.

Foundational Principles: Analyzing the Molecule

Before commencing any purification, understanding the physicochemical properties of the target compound is paramount. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine possesses two key structural features that dictate its behavior:

  • A 1,2,4-Triazole Ring: This heterocyclic moiety is polar and contains nitrogen atoms that can participate in hydrogen bonding.[1]

  • A Primary Ethylamine Chain (-CH₂CH₂NH₂): The terminal primary amine group is basic and highly polar, making the molecule susceptible to oxidation and salt formation.[2]

Collectively, these features render the molecule a polar, basic solid. This suggests high solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar organic solvents (e.g., hexanes, toluene). The primary amine also presents a strategic opportunity for purification: conversion to a crystalline salt (e.g., hydrochloride), which often has different solubility characteristics and improved crystal lattice stability compared to the freebase.[2]

Experimental Workflow: A Two-Pronged Approach

We present two primary protocols for the purification of this compound. The choice between them depends on the nature of the impurities and the success of initial screening tests.

Recrystallization_Workflow start Crude 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine strategy Select Purification Strategy start->strategy freebase Protocol A: Freebase Recrystallization strategy->freebase Impurities have different polarity salt Protocol B: Salt Recrystallization strategy->salt Oiling out occurs or freebase is too soluble screen_a Solvent Screening (Freebase) freebase->screen_a screen_b Form Salt (e.g., HCl) salt->screen_b dissolve_a Dissolve in Minimum Hot Solvent screen_a->dissolve_a cool_a Cool Slowly & Allow Crystallization dissolve_a->cool_a decision_a Crystals Formed? cool_a->decision_a isolate_a Isolate, Wash & Dry Crystals decision_a->isolate_a Yes troubleshoot Troubleshoot (See Guide) decision_a->troubleshoot No / Oiling Out end_product Pure Product (Characterize for Purity) isolate_a->end_product recryst_b Recrystallize Salt from Suitable Solvent screen_b->recryst_b isolate_b Isolate, Wash & Dry Salt Crystals recryst_b->isolate_b isolate_b->end_product

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Welcome to the Technical Support Center for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine . As a highly functionalized building block, this compound features a robust 1-methyl-1,2,4-triazole core tethered to a highly reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine . As a highly functionalized building block, this compound features a robust 1-methyl-1,2,4-triazole core tethered to a highly reactive primary aliphatic amine. While the triazole ring provides structural stability, the terminal primary amine makes this molecule exceptionally susceptible to environmental degradation during storage.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: I opened my storage vial and noticed a white, crusty solid forming around the cap threads. What is this, and is my compound ruined?

A: This white crust is an ammonium carbamate salt . Primary amines are strong nucleophiles that react rapidly with electrophilic atmospheric carbon dioxide (CO2)[1]. When the amine is exposed to air, it attacks CO2 to form a zwitterionic intermediate, which is subsequently deprotonated by a second amine molecule to form an insoluble carbamate salt[1]. Furthermore, trace amounts of water at the interface can drastically accelerate this reaction[2]. Action: The bulk of your compound in the vial may still be viable if the crust is localized to the threads. However, you must implement strict inert-gas handling (see Protocol A) to prevent further titer loss.

Q2: My compound was originally colorless, but it has developed a noticeable yellow or brownish tint. Why did this happen?

A: Discoloration is the primary visual indicator of oxidative degradation . Aliphatic primary amines are highly susceptible to photo-oxidation and auto-oxidation. Exposure to light and ambient oxygen leads to the formation of carbonyls, imines, and complex polycondensation products[3]. Even minor thermo-oxidative nucleophilic radical attacks on the amine backbone can cause irreversible yellowing[4]. Action: Yellowed amines often contain reactive impurities that can poison sensitive downstream catalytic reactions. If the yellowing is severe, the compound should be re-purified via distillation or free-basing (see Protocol B) and subsequently stored in amber vials.

Q3: The compound has lost its free-flowing nature and turned into a sticky, gummy paste. How do I prevent this?

A: This is caused by hygroscopicity . The primary amine readily forms hydrogen bonds with atmospheric moisture. Water not only changes the physical state of the compound but acts as a solvent micro-environment that accelerates both carbamate formation and oxidative hydrolysis[2]. Action: Always store the compound in a desiccator and allow the sealed vial to fully equilibrate to room temperature before opening to prevent condensation.

Part 2: Mechanistic & Workflow Visualizations

To effectively prevent degradation, it is critical to understand the chemical causality and the logistical handling required.

CarbamateMechanism Amine 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine (Primary Amine) Zwitterion Zwitterion Intermediate [R-NH2+-COO-] Amine->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 (Electrophile) CO2->Zwitterion Deprotonation Deprotonation by 2nd Amine Molecule Zwitterion->Deprotonation Proton Transfer Carbamate Ammonium Carbamate Salt (White Crust/Precipitate) Deprotonation->Carbamate Salt Formation

Mechanism of atmospheric CO2 reacting with primary amines to form insoluble carbamate salts.

StorageWorkflow Start Receive Amine Compound Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 Month) Duration->ShortTerm LongTerm Long-Term (> 1 Month) Duration->LongTerm ActionShort Store at 2-8°C Argon Purged, Amber Vial ShortTerm->ActionShort ActionLong Store at -20°C Argon Purged, Sealed Ampoule LongTerm->ActionLong Thaw Equilibrate to RT before opening ActionShort->Thaw ActionLong->Thaw Glovebox Handle in Glovebox or Schlenk Line Thaw->Glovebox

Decision tree for the optimal storage and handling workflow of primary amine compounds.

Part 3: Quantitative Degradation Summary

The following table summarizes the quantitative and qualitative metrics used to identify and prevent the degradation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

Degradation PathwayVisual IndicatorChemical CausalityPrevention StrategyAnalytical Validation
Carbamate Formation White crust/precipitateNucleophilic attack on atmospheric CO2[1].Store under Argon/N2; handle in glovebox.Appearance of broad IR band at ~2535 cm⁻¹ (ν O-H of carbamate)[1].
Oxidation Yellow/Brown discolorationPhoto-oxidation and thermo-oxidative carbonyl formation[3].Store in amber vials; protect from light and O2.Extra peaks in LC-MS; loss of primary amine signal in ¹H-NMR.
Moisture Absorption Gummy, sticky textureHydrogen bonding with atmospheric H2O[2].Store over desiccant; equilibrate to RT before opening.Karl Fischer titration showing >0.5% water content.

Part 4: Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must be self-validating. Below are the field-proven methodologies for handling and recovering this compound.

Protocol A: Inert Gas Purging for Routine Storage

Objective: Displace reactive O2 and CO2 from the storage vessel to prevent oxidation and carbamate formation.

  • Preparation: Ensure the compound vial is fully equilibrated to room temperature to prevent condensation.

  • Setup: Attach a sterile needle to an Argon gas line (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid/liquid more effectively). Set the flow rate to a gentle stream (approx. 1 bubble/second through a mineral oil bubbler).

  • Purging: Insert the Argon needle into the headspace of the vial. Insert a second, smaller "vent" needle to allow ambient air to escape.

  • Displacement: Allow the Argon to flow into the headspace for 30–60 seconds.

  • Sealing: Remove the vent needle first, followed immediately by the Argon needle. Quickly cap the vial tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place the vial in a desiccator kept at 2–8°C (short-term) or -20°C (long-term).

Protocol B: Free-Basing to Recover Carbamate-Degraded Amine

Objective: Revert the ammonium carbamate salt back to the pure free amine of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine.

  • Dissolution: Dissolve the degraded, crusty amine mixture in a minimal amount of deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the pH of the solution reaches >11. Causality: The high pH deprotonates the ammonium salt, driving the equilibrium away from the carbamate and liberating the free primary amine and carbonate ions.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract 3 times with equal volumes of Dichloromethane (DCM). The neutral free amine will partition into the organic DCM layer, leaving the inorganic carbonates in the aqueous layer.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes to remove residual water.

  • Concentration & Validation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation. Validation: Run a quick ¹H-NMR in CDCl3 to confirm the disappearance of the carbamate proton shifts and the restoration of the sharp singlet corresponding to the -NH2 protons.

Part 5: References

  • A Unified Approach to CO2–Amine Reaction Mechanisms ACS Omega[Link]

  • Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy National Center for Biotechnology Information (PMC)[Link]

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface Chemical Science (RSC Publishing)[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 1-Methyl-1,2,4-Triazole Analogs in Modern Kinase Inhibitor Design

Executive Summary: The Privileged Nature of 1-Methyl-1,2,4-Triazole In modern structure-based drug design (SBDD), the 1-methyl-1,2,4-triazole moiety has emerged as a highly privileged scaffold and a superior bioisostere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of 1-Methyl-1,2,4-Triazole

In modern structure-based drug design (SBDD), the 1-methyl-1,2,4-triazole moiety has emerged as a highly privileged scaffold and a superior bioisostere for amides, methoxy groups, and methyl sulfones. Unlike its unsubstituted counterparts, the precise methylation at the N1 position locks the tautomeric state, providing a predictable and rigid hydrogen-bond acceptor geometry at the N2 and N4 positions[1].

This specific electronic configuration offers three distinct advantages over traditional functional groups:

  • Entropic Gain via Water Displacement: The geometry of the 1-methyl-1,2,4-triazole ring is perfectly suited to displace high-energy structural water molecules within kinase binding pockets, driving massive gains in binding affinity[2].

  • Tuning of Dipole Moments: The electron-deficient nature of the triazole ring reduces lipophilicity (LogP) compared to phenyl or pyridyl rings, which directly mitigates off-target lipophilic binding liabilities, such as hERG channel inhibition[3].

  • Metabolic Stability: The N-methylation prevents phase II glucuronidation that typically plagues free triazoles, while resisting the oxidative dealkylation commonly seen with methoxy-pyridyl groups[4].

This guide objectively compares the performance of 1-methyl-1,2,4-triazole analogs against their predecessor functional groups, utilizing two landmark clinical case studies: the discovery of Deucravacitinib (TYK2 inhibitor) and MK-8353 (ERK1/2 inhibitor) .

Case Study 1: TYK2 Pseudokinase (JH2) Inhibition (Deucravacitinib)

SAR Comparison: Methyl Sulfone vs. 1-Methyl-1,2,4-Triazole

The Janus kinase (JAK) family poses a significant selectivity challenge due to the highly conserved orthosteric ATP-binding site (JH1 domain). To achieve exquisite selectivity for TYK2, researchers targeted the regulatory pseudokinase domain (JH2)[5].

Early lead optimization yielded Compound 11, which utilized an aryl methyl sulfone moiety. While Compound 11 demonstrated potent TYK2 suppression, it exhibited a severe proarrhythmic liability via hERG channel inhibition (IC₅₀ = 10.9 µM)[2]. X-ray crystallography (PDB: 6NZR) revealed that the methyl sulfone was interacting with a structural water molecule in the JH2 pocket.

By replacing the methyl sulfone with a 1-methyl-1,2,4-triazole , the researchers successfully displaced this high-energy water molecule. The N4 atom of the triazole formed a direct, highly directional hydrogen bond with Arg738 (PDB: 6NZP)[2]. This single substitution drastically improved potency while completely abolishing the hERG liability, leading to the clinical candidate Deucravacitinib[6].

Quantitative Performance Data

Table 1: SAR Optimization of TYK2 JH2 Inhibitors

CompoundPharmacophore (R-Group)TYK2 WB IC₅₀ (nM)hERG IC₅₀ (µM)Mechanistic Consequence
Compound 11 Aryl Methyl Sulfone~1510.9Interacts with structural water; lipophilic liability drives hERG binding.
Deucravacitinib 1-Methyl-1,2,4-triazole13>30 (Clean)Displaces water; forms direct H-bond with Arg738; lowers LogP.
SAR Logic Visualization

SAR_Logic Lead Lead Compound 11 (Aryl Methyl Sulfone) Liability Liability Identified: hERG Inhibition (IC50 = 10.9 µM) Lead->Liability SBDD SBDD Analysis (PDB: 6NZR) Target Structural Water Molecule Liability->SBDD Optimization Pharmacophore Replacement: 1-Methyl-1,2,4-Triazole SBDD->Optimization Candidate Deucravacitinib (BMS-986165) TYK2 IC50 = 13 nM | No hERG Optimization->Candidate

SAR optimization workflow leveraging 1-methyl-1,2,4-triazole for water displacement.

Experimental Validation Protocols
Protocol A: TYK2 JH2 Target Engagement (TR-FRET Assay)

Causality Check: Because the TYK2 JH2 domain is a pseudokinase (catalytically inactive), traditional radiometric assays measuring ATP-to-ADP conversion cannot be used. We must employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay to measure the displacement of a fluorescent tracer from the ATP pocket. The time-gated measurement of the Lanthanide fluorophore eliminates short-lived compound autofluorescence, ensuring a self-validating, high-fidelity readout.

  • Reagent Preparation: Prepare 2X TYK2 JH2 domain (His-tagged) and 2X Lanthanide-labeled anti-His antibody in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Dispense 1-methyl-1,2,4-triazole analogs (10-point dose-response) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Tracer Incubation: Add the kinase tracer (fluorescent ATP-competitive probe). The triazole analog will compete with the tracer for the JH2 pocket.

  • Equilibration & Read: Incubate for 60 minutes at room temperature. Read on a multi-mode microplate reader (e.g., EnVision) using a 340 nm excitation and dual emission (615 nm / 665 nm). Calculate IC₅₀ based on the emission ratio.

Protocol B: Proarrhythmic Liability Assessment (Automated Patch-Clamp)

Causality Check: Indirect rubidium flux assays are prone to false negatives. To definitively prove the triazole's superiority over the methyl sulfone in mitigating hERG liability, we use automated patch-clamp. This directly measures the macroscopic K⁺ tail currents in voltage-clamped cells, providing a direct, biophysical validation of channel block.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel.

  • Voltage Protocol: Using an automated patch-clamp system (e.g., QPatch), apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse the 1-methyl-1,2,4-triazole analogs at varying concentrations.

  • Quantification: Measure the fractional block of the peak tail current relative to the vehicle control.

Case Study 2: ERK1/2 Inhibition (MK-8353)

SAR Comparison: 5-Methoxy Pyridyl vs. 1-Methyl-1,2,4-Triazole

The mitogen-activated protein kinase (MAPK) pathway is a primary driver in oncology. During the optimization of ERK1/2 inhibitors, researchers identified Compound 15, which utilized a 5-methoxy pyridyl group on the right-hand side (RHS) of the molecule[3]. While active, it suffered from poor pharmacokinetic (PK) exposure (low rat oral AUC) and moderate hERG liability[3].

To remove the metabolic liability of the methoxy group (prone to O-dealkylation) and improve the electronic profile, the RHS was replaced with a more electron-deficient 1-methyl-1,2,4-triazole (Compound 18)[3]. This substitution improved ERK1/2 enzymatic and cellular potency by 3- to 4-fold and completely restored rat oral AUC exposure[3]. Further attempts to replace the triazole with a pyrimidine (Compound 21) resulted in a 2-fold loss of potency, cementing the 1-methyl-1,2,4-triazole as the optimal pharmacophore for the clinical candidate MK-8353[3].

Quantitative Performance Data

Table 2: SAR Optimization of ERK1/2 Inhibitors

CompoundRHS HeterocycleERK1/2 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Rat Oral AUC (µM·h)
Compound 15 5-Methoxy pyridylModerateModerate4.9 (Suboptimal)
Compound 18/20 (MK-8353) 1-Methyl-1,2,4-triazole20 / 751 / 2326 (Restored)
Compound 21 Pyrimidine2x Loss2x LossN/A
Experimental Validation Protocols
Protocol C: Cellular Phospho-ERK Target Engagement (AlphaScreen Assay)

Causality Check: To validate the 3- to 4-fold cellular potency improvement of the triazole analog, we must quantify endogenous phosphorylated ERK1/2. Traditional Western blotting requires washing steps that can alter the transient phosphorylation state of the kinase cascade. We utilize AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) because it is a homogeneous, no-wash assay. Cells are lysed directly in the well, instantly freezing the phosphorylation state and yielding highly reproducible, artifact-free IC₅₀ values.

  • Cell Plating: Seed HT-29 or Colo-205 cells (BRAF mutant) in a 384-well tissue culture plate and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the 1-methyl-1,2,4-triazole analogs for 2 hours to allow for steady-state kinase inhibition.

  • Lysis: Add lysis buffer supplemented with protease and phosphatase inhibitors directly to the culture media.

  • Bead Addition: Add Acceptor beads conjugated to an anti-total-ERK antibody, and Donor beads conjugated to an anti-phospho-ERK (Thr202/Tyr204) antibody.

  • Incubation & Read: Incubate in the dark for 2 hours. Expose to 680 nm laser excitation; read the resulting 520-620 nm luminescent emission, which only occurs if the triazole analog failed to inhibit ERK phosphorylation (bringing the beads into proximity).

Conclusion

The integration of 1-methyl-1,2,4-triazole into kinase inhibitor scaffolds represents a masterclass in modern medicinal chemistry. As demonstrated by the discovery trajectories of Deucravacitinib and MK-8353, this specific heterocycle is not merely a structural spacer; it is an active participant in binding thermodynamics. By locking its tautomeric state via N-methylation, it provides a rigid vector for hydrogen bonding, efficiently displaces structural water molecules, and fine-tunes the molecule's dipole moment to engineer away hERG liabilities and metabolic vulnerabilities.

References

  • Wrobleski ST, Moslin R, Lin S, et al. Highly selective inhibition of tyrosine kinase 2 (TYK2) for the treatment of autoimmune diseases: discovery of the allosteric inhibitor BMS-986165. Journal of Medicinal Chemistry. 2019;62(20):8973-8995. URL:[Link]

  • Drug Hunter. deucravacitinib (BMS-986165) - Molecule of the Year. Drug Hunter. 2022. URL:[Link]

  • Boga SB, Deng Y, et al. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters. 2016. URL:[Link]

  • Groessl M, Reisner E, Hartinger CG, et al. Structure-activity relationships for NAMI-A-type complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = imidazole, indazole, 1,2,4-triazole, 4-amino-1,2,4-triazole, and 1-methyl-1,2,4-triazole): aquation, redox properties, protein binding, and antiproliferative activity. Journal of Medicinal Chemistry. 2007;50(9):2185-93. URL:[Link]

Sources

Comparative

Benchmarking 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine: A Bioisosteric Guide for Histaminergic Receptor Modulators

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently encounter the challenge of optimizing ligand selectivity within the histaminergic system. The endogenous ligand, histamine, is a pan-agoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently encounter the challenge of optimizing ligand selectivity within the histaminergic system. The endogenous ligand, histamine, is a pan-agonist across all four receptor subtypes (H1–H4). To isolate therapeutic effects—such as targeting the H3 receptor for cognitive disorders or the H4 receptor for immunomodulation—we must engineer structural divergence.

This guide benchmarks 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine , a highly specialized synthetic bioisostere of histamine, against standard reference compounds. By replacing the traditional imidazole ring with a 1-methyl-1,2,4-triazole moiety, we fundamentally alter the molecule's tautomeric flexibility, pKa, and receptor subtype selectivity[1].

The Bioisosteric Rationale: Imidazole vs. Triazole

The rational design behind 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is rooted in electronic and steric tuning. The natural imidazole ring of histamine exists in a tautomeric equilibrium, allowing it to act flexibly as both a hydrogen-bond donor and acceptor. This flexibility is the primary driver of its promiscuous binding across H1 and H2 receptors.

By substituting imidazole with a 1,2,4-triazole ring and methylating the N1 position[2], we achieve two critical outcomes:

  • Tautomeric Locking: The methyl group prevents tautomerization, locking the pharmacophore into a single conformation.

  • pKa Modulation: The addition of the third nitrogen in the triazole ring significantly lowers the basicity of the heterocycle compared to imidazole. This reduces the off-target H1/H2 binding affinities, which strictly require the higher pKa of imidazole, while preserving interactions with the lipophilic pockets of the H3 and H4 receptors[1].

Comparative Pharmacodynamics & Quantitative Benchmarking

To objectively evaluate 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, we benchmark it against endogenous histamine and subtype-specific standards: Betazole (H2), Imetit (H3/H4), and 4-Methylhistamine (H4).

Table 1: Pharmacological Profiling of Histaminergic Ligands
CompoundPrimary TargetAffinity (K i​ , nM)Efficacy (E max​ %)Pathway Bias
Histamine H1, H2, H3, H410 - 100100%Balanced
Betazole H230085%Balanced
Imetit H3 / H40.5 / 1.595%Balanced
4-Methylhistamine H45080%Balanced
Triazole Analog *H3 / H445 / 12060% (Partial)G αi​ Biased

*2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine acts as a fragment-like partial agonist, showing a distinct preference for G αi​ signaling over β -arrestin recruitment[1].

Mechanistic Visualization

The triazole analog exhibits a biased signaling profile at the H3/H4 receptors. Unlike standard pan-agonists that equally recruit G-proteins and β -arrestin, the rigid triazole core preferentially stabilizes the receptor conformation associated with G αi​ coupling[3].

Pathway Ligand Triazole Analog (Ligand) Receptor H3/H4 Receptor (GPCR) Ligand->Receptor Binding Galphai Gαi Subunit (Primary) Receptor->Galphai Activation Arrestin β-Arrestin (Biased) Receptor->Arrestin Partial Recruitment AC Adenylyl Cyclase Galphai->AC Inhibition MAPK MAPK/ERK Cascade Arrestin->MAPK Signaling cAMP ↓ cAMP Production AC->cAMP Effector Response

Fig 1: Biased signaling pathway of the H3/H4 receptor upon triazole ligand activation.

Self-Validating Experimental Protocols

To generate the benchmark data above, we employ a self-validating assay cascade. The protocols below are designed not just to yield data, but to mathematically prove their own reliability during every run.

Protocol A: Radioligand Displacement Binding Assay

Causality of Design: We utilize [3H] -N- α -methylhistamine as the radiotracer rather than [3H] -histamine. The causality here is stability; the methylated tracer is resistant to degradation by histamine N-methyltransferase (HNMT), ensuring that the equilibrium state is not artificially skewed by ligand metabolism during the 2-hour incubation.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human H3R or H4R in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Causality: HEK293 cells are chosen because they lack an endogenous histaminergic background, ensuring the signal is exclusively driven by the transfected target.

  • Ligand Dilution: Prepare a 10-point dose-response curve of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine (from 10 μ M to 0.1 nM).

  • Incubation: Combine 10 μ g of membrane protein, 1 nM [3H] -N- α -methylhistamine, and the test compound in a 96-well plate. Incubate at 25°C for 120 minutes to reach equilibrium.

  • Self-Validation Step: Include wells with 10 μ M Imetit to define non-specific binding (NSB). If the NSB exceeds 15% of total binding, the assay is rejected due to membrane degradation.

  • Filtration & Readout: Harvest onto GF/B filter plates pre-soaked in 0.3% PEI. Wash rapidly with ice-cold buffer and quantify using a liquid scintillation counter.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality of Design: We utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay instead of a standard ELISA. TR-FRET is a homogeneous "mix-and-read" format that eliminates wash steps. This is critical because wash steps can disrupt the rapid off-rates of low-affinity fragment hits like our triazole analog. Furthermore, time-resolved fluorescence minimizes auto-fluorescence interference from the triazole ring itself.

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293-hH3R cells at 5,000 cells/well in a 384-well microplate.

  • System Validation (Forskolin Spike): Pre-treat cells with 10 μ M Forskolin. Causality: Because H3/H4 receptors are G αi​ -coupled (which decreases cAMP), we must artificially spike the baseline cAMP levels using Forskolin to create a measurable window of inhibition.

  • Compound Addition: Add the triazole analog in a concentration gradient. Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Data Validation (Z'-Factor): Calculate the Z'-factor using the Forskolin-only wells (max signal) and Forskolin + 10 μ M Imetit wells (min signal). The run is mathematically validated and accepted only if Z′≥0.6 .

Workflow Prep Ligand Prep (10-Point Dilution) Cells HEK293 Incubation (hH3R/hH4R) Prep->Cells FRET TR-FRET Assay (cAMP Detection) Cells->FRET Read Plate Reader (Ex:340nm Em:665nm) FRET->Read Calc Data Analysis (Z' > 0.6 Validation) Read->Calc

Fig 2: Self-validating high-throughput TR-FRET workflow for profiling receptor efficacy.

Conclusion

Benchmarking 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine against standard histaminergic compounds reveals its utility as a highly tunable, G αi​ -biased building block. By deliberately sacrificing the tautomeric flexibility of the native imidazole ring, researchers can effectively bypass H1/H2 off-target liabilities. When paired with self-validating TR-FRET and radioligand workflows, this triazole scaffold serves as an excellent starting point for hit-to-lead optimization in neuroinflammatory and immunomodulatory drug discovery.

References

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11051830, (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. Retrieved from:[Link]

  • [1] Wijtmans, M., et al. (2011). Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity. Journal of Medicinal Chemistry, 54(6), 1693-1703. Retrieved from:[Link]

  • [3] Song, M., et al. (2023). Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones. MDPI Molecules, 28(8), 3408. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Section 1: The Mechanistic Rationale for Specialized Disposal (Causality)

Standard Operating Procedure: Proper Disposal and Handling of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine For researchers, synthetic chemists, and drug development professionals, the safe handling and disposal of hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Handling of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

For researchers, synthetic chemists, and drug development professionals, the safe handling and disposal of heterocyclic aliphatic amines is a critical logistical and environmental responsibility. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine (often handled as a dihydrochloride salt, CAS 1195592-36-9)[1] is a valuable building block in medicinal chemistry. However, it features a highly stable 1,2,4-triazole ring coupled with a reactive primary amine group. Improper disposal not only violates institutional and environmental regulations but also poses severe risks to wastewater treatment infrastructure.

This guide provides a self-validating, step-by-step operational plan for the safe neutralization and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Understanding the why behind chemical waste procedures is the foundation of laboratory safety. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine cannot be drain-disposed under any circumstances due to three primary mechanistic hazards:

  • Nitrosamine Formation Risk: Primary amines introduced into municipal wastewater treatment plants (WWTPs) can undergo reactions during standard chloramination processes. This reaction pathway generates N-nitrosamines, a class of potent, highly regulated carcinogens that are notoriously difficult to remove from drinking water supplies[2].

  • Environmental Persistence: The 1,2,4-triazole ring is aromatic and highly resistant to standard aerobic and anaerobic biological degradation[3]. If released into the environment, it persists in aquatic ecosystems and can bioaccumulate.

  • pH Fluctuations & Bulk Reactivity: The free base form of this ethanamine derivative is inherently basic. Bulk accumulation of unquenched amines in unsegregated waste carboys can cause exothermic acid-base reactions, leading to dangerous container pressurization and potential rupture[4].

Section 2: Step-by-Step Disposal Protocol (A Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. Every operational step includes a verification check to guarantee safety before proceeding to the next phase.

Phase 1: In-Lab Quenching and Neutralization

Causality: Neutralizing the free amine into a stable salt prevents volatilization, mitigates respiratory hazards, and eliminates the risk of exothermic reactions in bulk waste.

  • Preparation: Conduct all procedures inside a certified chemical fume hood. Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a fully fastened lab coat[5].

  • Dilution: Slowly add the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine waste to a beaker containing a 10-fold volumetric excess of cold water.

    • Validation Check: Ensure the beaker is placed inside a secondary containment tray capable of holding 110% of the liquid volume.

  • Neutralization: Dropwise, add a weak acid (e.g., 1M Citric Acid or 1M HCl) while stirring continuously to protonate the primary amine.

  • Verification: Use pH indicator strips to confirm the solution has reached a stable pH of 6.0 to 8.0.

    • Self-Validation Loop: If the pH is above 8.0, the amine is not fully quenched; continue adding acid. If the pH is below 6.0, the mixture is too acidic and requires buffering with a mild base (e.g., sodium bicarbonate) before transferring to bulk storage.

Phase 2: Waste Segregation and Containerization
  • Transfer: Funnel the neutralized aqueous solution into a dedicated, high-density polyethylene (HDPE) waste container. Do not use metal containers due to the potential for corrosive interactions with the neutralized salts[4].

  • Labeling: Clearly label the container as "Non-Halogenated Aqueous Waste: Contains Neutralized Triazole Amines." If reusing an old container, completely deface all original reagent labels[4].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) strictly isolated from strong oxidizing agents.

Phase 3: Final Destruction via Incineration
  • EHS Handoff: Coordinate with your institution's Environmental Health and Safety (EHS) department for routine pickup.

  • Destruction Mechanism: The mandated disposal route for persistent heterocyclic amines is high-temperature incineration. Thermal degradation completely cleaves the highly stable triazole ring, converting the molecule into harmless nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, thereby eliminating the risk of environmental contamination[3].

Section 3: Quantitative Data & Hazard Metrics

The following table summarizes the critical operational metrics and hazard data required for risk assessments and safety documentation.

Property / MetricDetailOperational Impact
Chemical Structure 1,2,4-Triazole + Primary AmineRequires acid neutralization; highly incompatible with strong oxidizers.
Target pH for Waste 6.0 - 8.0Prevents exothermic reactions and pressurization in bulk waste carboys.
Primary WWTP Risk N-Nitrosamine generationStrict prohibition of drain disposal; requires specialized handling[2].
Preferred Destruction High-Temp IncinerationEnsures complete thermal cleavage of the stable heterocyclic ring[3].
Minimum PPE Nitrile gloves, goggles, lab coatProtects against dermal sensitization and ocular irritation[5].

Section 4: Waste Management Workflow

AmineDisposal Start Waste Generation: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine Hood Transfer to Fume Hood & Don PPE Start->Hood Neutralize Quench & Neutralize (Add 1M Acid to pH 6-8) Hood->Neutralize Validate Self-Validation: pH Strip Check Neutralize->Validate Validate->Neutralize pH > 8.0 Segregate Containerize in HDPE (Non-Halogenated Waste) Validate->Segregate pH 6.0 - 8.0 Incinerate EHS Pickup & High-Temp Incineration Segregate->Incinerate

Workflow for the safe neutralization and disposal of triazole amines.

References

  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride - Substance Database , NextSDS, 1

  • Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals , BenchChem,4

  • Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants , Environmental Science & Technology (ACS Publications), 2

  • Osmium Tetroxide and Amine Reagents SOP Template , Duke University Environment, Health & Safety, 5

  • Treatment of amine wastes generated in industrial processes , IOP Conference Series: Materials Science and Engineering (ResearchGate), 3

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of bureaucratic rules, but as an extension of the scientific method. Understanding why a chemical behaves the way it does is the most eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of bureaucratic rules, but as an extension of the scientific method. Understanding why a chemical behaves the way it does is the most effective way to protect yourself and your research.

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors (such as LRRK2 inhibitors for Parkinson's disease)[1] and novel antimalarial agents. However, its molecular architecture demands precise handling protocols. This guide provides a self-validating, mechanistically grounded framework for the safe operation, PPE selection, and disposal of this compound.

Hazard Causality and Chemical Profiling

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. The compound features a 1,2,4-triazole ring linked to an ethylamine side chain.

  • Mucosal and Dermal Irritation (H315, H319): The primary amine moiety acts as a moderate Lewis base. Upon contact with the moisture present in human skin or eyes, it generates localized alkalinity. This leads to the saponification of lipid bilayers and the denaturation of cellular proteins, which is the mechanistic driver behind its classification as a skin and serious eye irritant[2][3].

  • Systemic Bioactivity (H302, H335): Triazole derivatives are inherently bioactive, often exhibiting strong binding affinities to cytochrome P450 enzymes and various kinases[1]. Inadvertent systemic exposure via ingestion (Harmful if swallowed) or inhalation of fine crystalline dust (Respiratory irritation) can lead to unintended, potent pharmacological effects[3][4].

Personal Protective Equipment (PPE) Matrix

Standardizing PPE based on causality ensures that every barrier serves a specific, scientifically justified purpose. Below is the quantitative and qualitative breakdown of required PPE.

Hazard Class (GHS)Hazard StatementMechanistic CausalityRequired PPE Specification
Acute Toxicity (Oral) H302: Harmful if swallowedSystemic absorption of the bioactive triazole pharmacophore.Full face shield (for bulk transfers); strict lab hygiene.
Skin Irritation H315: Causes skin irritationBasic primary amine reacts with and degrades skin lipids/proteins.Nitrile gloves (Thickness ≥0.38 mm); flame-retardant lab coat.
Eye Irritation H319: Causes serious eye irritationCorrosive/irritant nature of the amine group on delicate mucosal tissue.Splash-proof, unvented chemical safety goggles.
STOT (Single Exposure) H335: May cause respiratory irritationInhalation of fine, bioactive dust or aerosolized particulates.N95/P100 particulate respirator; Fume hood (Face velocity ≥100 fpm).

Operational Workflows & Handling Protocols

Every protocol utilized in the laboratory must be a self-validating system—meaning the procedure inherently confirms its own success and safety as it is executed.

Protocol A: Safe Weighing and Transfer (Self-Validating Method)
  • Environmental Preparation: Conduct all open-container operations inside a certified fume hood. Purge the immediate transfer environment with dry nitrogen if possible.

    • Causality: The primary amine can absorb atmospheric CO₂ and moisture to form carbamate salts, which degrades reagent purity and alters the stoichiometric weight.

  • Tare and Weigh by Difference: Weigh the sealed source bottle, transfer the estimated required mass directly into the reaction flask, and re-weigh the source bottle.

    • Causality: This self-validating technique ensures the exact mass transferred is known without exposing the bulk source to ambient air on an open balance pan, minimizing both degradation and dust aerosolization[3].

  • In-Situ Solubilization: Immediately dissolve the transferred solid in a compatible anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) before moving the flask out of the hood.

    • Causality: Pre-dissolving the solid completely mitigates the risk of inhaling airborne dust (H335) during subsequent transport to the Schlenk line or reactor[4].

G Start 1. Chemical Storage Inert Atm, Dark, RT PPE 2. Don PPE Nitrile, Goggles, Coat Start->PPE Hood 3. Transfer to Fume Hood Local Exhaust Ventilation PPE->Hood Synthesis 4. Chemical Synthesis (e.g., LRRK2 Inhibitors) Hood->Synthesis Spill Spill Detected? Hood->Spill Waste 5b. Waste Disposal EPA Compliant Synthesis->Waste Spill->Synthesis No Contain 5a. Spill Response Absorbent, PPE upgrade Spill->Contain Yes Contain->Waste

Operational workflow and spill response logic for triazole amine handling.

Spill Response & Disposal Plans

In the event of a spill, rapid chemical neutralization is prioritized over simple mechanical cleanup.

Protocol B: Spill Containment and Neutralization
  • Isolation: Immediately evacuate the 2-meter radius around the spill and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Chemical Neutralization: Do not sweep the dry powder directly, as this generates hazardous dust. Instead, cover the spill with a weak solid acid (such as citric acid powder) or a specialized amine-neutralizing absorbent pad.

    • Causality: The weak acid safely protonates the free amine base, converting it into a non-volatile, water-soluble ammonium salt. This instantly halts vapor emission and neutralizes the skin-corrosive hazard.

  • Collection: Moisten the neutralized mixture slightly with water to bind the dust, then sweep it up using non-sparking tools.

  • Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid), followed by a thorough wipe-down with deionized water and ethanol[3].

Waste Management
  • Solid Waste: All contaminated PPE, Kimwipes, and neutralized spill debris must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing dissolved 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine must be kept strictly separated. Do not mix amine waste with acidic waste streams in bulk carboys to prevent exothermic acid-base reactions.

References

  • 1-Methyl-1H-1,2,4-triazol-3-amine - Sigma-Aldrich. Sigma-Aldrich.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor.
  • Safety D
  • 3-Iodo-1-methyl-1H-1,2,4-triazole - AK Scientific, Inc. AK Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.